Diethylene glycol dimethacrylate
Description
Contextualization of Diethylene Glycol Dimethacrylate within Crosslinking Monomers
Crosslinking monomers are fundamental building blocks in polymer chemistry, responsible for transforming linear polymer chains into three-dimensional networks. These networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. DEGDMA belongs to the family of dimethacrylate monomers, which are widely employed as crosslinking agents. mdpi.comspecialchem.com What sets DEGDMA apart is its hydrophilic nature and flexibility, attributed to the ether linkages in its backbone. specialchem.com This characteristic distinguishes it from more rigid crosslinkers like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and allows for the tailoring of polymer network properties. nih.gov
The choice of crosslinker is critical in determining the final properties of the polymer. For instance, in dental composites, DEGDMA is often used as a reactive diluent to reduce the high viscosity of base monomers like Bis-GMA, facilitating easier handling and processing. nist.govyoutube.com Its flexible nature can also influence the polymerization kinetics and the final network structure. nih.gov
Significance of this compound in Polymer Network Formation
The polymerization of DEGDMA, typically initiated by free radicals through photo or chemical means, leads to the formation of a highly crosslinked network. mdpi.com The presence of two methacrylate groups per molecule allows each monomer unit to connect with two different growing polymer chains, creating junction points that are essential for the network's integrity. The kinetics of this network formation are complex and have been the subject of extensive research. researchgate.netnih.gov
Overview of Key Research Domains Involving this compound
The versatile properties of DEGDMA have led to its application in a variety of research areas. One of the most prominent fields is dental materials . mdpi.comnih.gov DEGDMA is a common component of dental composites, adhesives, and sealants. youtube.comnih.gov Research in this area focuses on optimizing the composition of these materials to enhance their mechanical properties, reduce polymerization shrinkage, and improve their longevity in the oral environment. nih.govnih.gov Studies have investigated the copolymerization of DEGDMA with other monomers like Bis-GMA and triethylene glycol dimethacrylate (TEGDMA) to tailor the properties of dental resins. nist.govresearchgate.net
Another significant area of research is in the development of hydrogels . nih.govnih.gov The hydrophilic nature of DEGDMA makes it an excellent crosslinker for forming water-swellable networks. specialchem.com These hydrogels are being explored for various biomedical applications, including controlled drug delivery systems, where the crosslink density influences the swelling behavior and the rate of drug release. nih.govnih.govconicet.gov.arresearchgate.net
Furthermore, DEGDMA is utilized in the field of tissue engineering as a component of scaffolds that provide structural support for cell growth and tissue regeneration. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Its biocompatibility and tunable mechanical properties are advantageous in creating environments that mimic natural tissues. Research has also explored its use in other areas, such as coatings and adhesives. specialchem.comspecialchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18O5 |
| Molecular Weight | 242.27 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.082 g/mL at 25 °C |
| Boiling Point | 134 °C at 2 mmHg |
| Refractive Index | n20/D 1.458 |
| CAS Number | 2358-84-1 |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCMNSHQOZQILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-18-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8044882 | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
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| Record name | Diethylene glycol dimethacrylate | |
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Boiling Point |
120-125 °C at 0.27 kPa | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
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Density |
1.056 @ 20 °C | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
2358-84-1 | |
| Record name | Diethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylene glycol bis(methacrylate) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
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| Record name | Di(ethylene glycol) dimethacrylate | |
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| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |
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| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |
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| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
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Synthesis Methodologies for Diethylene Glycol Dimethacrylate and Its Polymeric Systems
Conventional Chemical Synthesis Routes of Diethylene Glycol Dimethacrylate
The industrial production of this compound has traditionally relied on well-established chemical reactions, primarily esterification and transesterification. These methods are valued for their efficiency and scalability.
Esterification and Transesterification Reactions for this compound Production
Direct esterification involves the reaction of diethylene glycol (DEG) with methacrylic acid (MAA). This equilibrium-driven process typically requires an acid catalyst and the removal of water to shift the reaction towards the product, DEGDMA. google.com Common acid catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), and heteropolyacids like 12-tungstophosphoric acid (TPA). researchgate.netscispace.com To prevent unwanted polymerization of the methacrylate (B99206) groups during synthesis, inhibitors such as hydroquinone (B1673460) or its monomethyl ether are often added to the reaction mixture. google.comsigmaaldrich.com
Alternatively, transesterification is a widely used and often preferred method for preparing higher alkyl and functional methacrylates. chempedia.info This process involves reacting diethylene glycol with an ester of methacrylic acid, typically methyl methacrylate (MMA). The reaction is driven to completion by using an excess of methyl methacrylate and removing the resulting methanol (B129727), often as an azeotrope. chempedia.infogoogle.com A variety of catalysts can be employed, including alkali metal alkoxides, organotin compounds, and transition metal catalysts like those containing zirconium or titanium. chempedia.infogoogle.comgoogle.com For instance, a combination of lithium amide (LiNH₂) and lithium chloride (LiCl) has been shown to be an effective catalyst system for this transesterification. google.com The use of transition-metal catalysts can be advantageous as they operate under nearly neutral conditions, which is beneficial when dealing with sensitive functional groups. chempedia.info However, side-reactions, such as the Michael-type addition of hydroxyl groups to the methacrylate double bonds, can occur, particularly when using base catalysts like potassium carbonate. tandfonline.com
| Synthesis Route | Reactants | Typical Catalysts | Key Process Features |
|---|---|---|---|
| Direct Esterification | Diethylene Glycol & Methacrylic Acid | Sulfuric Acid, p-Toluenesulfonic Acid (PTSA), Heteropolyacids researchgate.netscispace.com | Removal of water to drive equilibrium; requires polymerization inhibitors. google.com |
| Transesterification | Diethylene Glycol & Methyl Methacrylate | Lithium compounds (LiNH₂, LiCl), Organotin compounds, Titanium/Zirconium compounds, Potassium Carbonate chempedia.infogoogle.comgoogle.comtandfonline.com | Removal of methanol by-product, often as an azeotrope with excess MMA. chempedia.infogoogle.com |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In response to the growing demand for environmentally benign chemical processes, research has focused on developing sustainable methods for synthesizing DEGDMA. A key area of this research is the use of eco-friendly catalysts that can be easily separated and reused, minimizing waste and avoiding the use of corrosive mineral acids.
Utilization of Eco-Catalysts in this compound Synthesis (e.g., Modified Clays)
Solid acid and base catalysts are at the forefront of green chemistry approaches for esterification and transesterification reactions. Modified natural clays, such as montmorillonite, and synthetic clays, like hydrotalcites, have emerged as promising eco-catalysts. bcrec.idmdpi.commdpi.com
Hydrotalcites, which are layered double hydroxides (e.g., Mg-Al hydrotalcite), can act as effective solid base catalysts for transesterification reactions. researchgate.netrsc.orgresearchgate.net Their catalytic activity can be tuned by altering the ratio of the metal cations (e.g., Mg/Al) and by modifying the interlayer anion. researchgate.net For example, KF-modified Ca-Al hydrotalcite has been shown to be an active catalyst for the transesterification of methyl laurate with ethylene (B1197577) glycol monomethyl ether, a reaction analogous to DEGDMA synthesis. rsc.org
Acid-activated clays, such as proton-exchanged Maghnite (Maghnite-H+), an Algerian montmorillonite, have been successfully used as green catalysts for the polymerization of related monomers like ethylene glycol dimethacrylate (EGDMA), demonstrating their potential applicability in DEGDMA synthesis as well. bcrec.idbcrec.id These clay-based catalysts offer several advantages, including low cost, reusability, and a reduction in corrosive and polluting waste streams compared to traditional homogeneous catalysts. mdpi.comresearchgate.net Heteropolyacids supported on materials like ZSM-5 zeolite also represent a recyclable solid acid catalyst system for the esterification of glycols with methacrylic acid. researchgate.netscispace.com
| Catalyst Type | Specific Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Modified Clays (Natural) | Maghnite-H+ (Proton-exchanged montmorillonite) bcrec.idbcrec.id | Polymerization | Low cost, environmentally friendly, reusable. bcrec.idmdpi.com |
| Modified Clays (Synthetic) | Mg-Al Hydrotalcite researchgate.netrsc.org | Transesterification | Solid base catalyst, tunable activity, minimizes waste. rsc.orgresearchgate.net |
| Supported Heteropolyacids | 12-tungstophosphoric acid (TPA) on ZSM-5 researchgate.netscispace.com | Esterification | Strong solid acid, recyclable, high thermal stability. researchgate.net |
Preparation of this compound-containing Macromonomers and Oligomers
DEGDMA is frequently incorporated into larger polymer structures, such as macromonomers and oligomers, to tailor the properties of the final material. These DEGDMA-containing systems are synthesized through various polymerization techniques.
One common method is graft copolymerization, where DEGDMA, along with other monomers, is polymerized onto a pre-existing polymer backbone. For instance, a novel nanoderivative has been synthesized by grafting both dimethylaminoethyl methacrylate (DMAEMA) and DEGDMA onto a folate-esterified bagasse xylan (B1165943) backbone. mdpi.comnih.gov In this process, an initiator like ammonium (B1175870) persulfate (APS) is used to create active sites on the xylan chain, which then initiate the polymerization of the monomer mixture. mdpi.com The grafting rate can be influenced by reaction parameters such as temperature, time, and initiator concentration. mdpi.com
DEGDMA also serves as a crosslinking agent in the synthesis of copolymers. It can be copolymerized with monomers like methyl methacrylate (MMA) or acrylonitrile (B1666552) (AN) and vinylbenzyl chloride (VBC) using techniques such as precipitation polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgmdpi.commdpi.com In the synthesis of hyperbranched copolymers, for example, ethylene glycol dimethacrylate (a related compound) acts as the branching unit. rsc.org These methods allow for the creation of complex polymer architectures with specific functionalities and properties, such as stimuli-responsiveness or enhanced mechanical strength. rsc.orgnih.gov
Polymerization Mechanisms and Kinetic Studies of Diethylene Glycol Dimethacrylate
Free Radical Polymerization of Diethylene Glycol Dimethacrylate
Free radical polymerization is a primary method for converting DEGDMA monomers into a crosslinked polymer network. This process is characterized by a chain reaction involving initiation, propagation, and termination steps. The nature of the dimethacrylate monomer, with two reactive double bonds, leads to the formation of a highly crosslinked, three-dimensional structure.
Initiation Mechanisms in this compound Polymerization
The initiation of polymerization in DEGDMA systems can be triggered by different energy sources, primarily light or heat, which generate the initial free radicals necessary to start the polymerization chain reaction.
Photo-induced radical initiation is a widely utilized method for polymerizing DEGDMA, particularly in applications requiring spatial and temporal control over the curing process, such as in dental restorative materials. kpi.ua This process relies on a photoinitiator system that absorbs light, typically in the UV or visible range, to generate reactive free radicals. rsc.org
A common photoinitiator system consists of a photosensitizer, such as camphorquinone (B77051) (CQ), and a co-initiator, which is often a tertiary amine. kpi.uanih.gov Upon exposure to light of an appropriate wavelength, the photosensitizer absorbs energy and transitions to an excited state. This excited molecule then interacts with the co-initiator through an electron transfer process, leading to the formation of free radicals that can initiate polymerization. capes.gov.br The efficiency of radical generation and, consequently, the polymerization kinetics are influenced by the type and concentration of both the photoinitiator and the co-initiator. nih.gov
Dual-cure systems, which combine photo- and thermal initiators, have also been explored to achieve a stable and self-sustaining polymerization front, which is particularly advantageous for curing thick or opaque samples. rsc.org
Thermal initiation involves the use of initiators that decompose upon heating to produce free radicals. Peroxides are a common class of thermal initiators used in DEGDMA polymerization. researchgate.net The rate of decomposition of the thermal initiator, and thus the rate of initiation, is highly dependent on the temperature.
Studies have shown that the polymerization of DEGDMA can be initiated thermally, and the resulting exotherm (heat released during polymerization) can be controlled by using a dual radical initiator system. researchgate.net For instance, combining two peroxides with different decomposition rates can broaden the temperature range over which polymerization occurs, thereby mitigating the auto-acceleration effect, also known as the gel effect. researchgate.net The onset of cure and the peak exotherm temperature are directly correlated with the decomposition rate of the initiator. researchgate.net In some systems, thermal decomposition of initiators like ammonium (B1175870) persulfate is employed, where the reaction temperature significantly influences the grafting rate and efficiency. mdpi.com
Propagation and Crosslinking Reaction Pathways in this compound Systems
Once initiated, the free radicals react with the methacrylate (B99206) groups of the DEGDMA monomers in the propagation step. This process involves the sequential addition of monomer units to the growing polymer chain. mdpi.com A key feature of dimethacrylate polymerization is the concurrent formation of crosslinks. After one of the methacrylate groups on a DEGDMA molecule has reacted, the second, or "pendant," methacrylate group can react with another growing chain, leading to the formation of a three-dimensional network. kpi.uaresearchgate.net
The reactivity of these pendant double bonds can be reduced compared to the initial monomer, and the increasing viscosity of the system as polymerization progresses can lead to diffusion-controlled reactions. kpi.ua The length of the ethylene (B1197577) glycol chain influences the mobility of the pendant double bond, with longer chains affording greater mobility. kpi.ua
Cyclization, an intramolecular reaction where the pendant double bond on a growing chain reacts with the radical center on the same chain, is another important reaction pathway. nist.gov The propensity for cyclization is influenced by the monomer structure, with di- and tri(ethylene glycol) dimethacrylates showing a greater tendency to form cycles than mono(ethylene glycol) dimethacrylate. kpi.ua
Termination Mechanisms and the Role of Oxygen Inhibition in this compound Polymerization
Termination of the growing polymer chains can occur through several mechanisms, including combination (where two growing chains combine) or disproportionation. However, in the high-viscosity, crosslinked environment of DEGDMA polymerization, the mobility of large polymer radicals is significantly hindered. kpi.ua This decrease in mobility leads to a reduction in the termination rate constant, a phenomenon known as the Trommsdorff-Norrish or gel effect, which results in a rapid increase in the polymerization rate (autoacceleration). kpi.ua
Oxygen is a potent inhibitor of free-radical polymerization. nih.gov It readily reacts with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive towards monomer double bonds and thus slow down or prevent further polymerization. nih.govamazonaws.com This inhibition is particularly prominent at the surface of the polymerizing material where it is in direct contact with air. Studies have shown that oxygen inhibition can continue even after the light source is removed in photopolymerization, a period known as the delayed post-curing stage. nih.gov This can result in a lower degree of conversion and reduced surface hardness for samples cured in the presence of oxygen compared to those protected from it. nih.gov
Influence of Photoinitiators and Co-initiators on this compound Polymerization Kinetics
The kinetics of DEGDMA photopolymerization are significantly influenced by the choice and concentration of the photoinitiator and co-initiator. The type of co-initiator and its ratio to the photosensitizer affect the quality and rate of polymerization. nih.gov For example, different tertiary amine co-initiators can lead to varying degrees of conversion and maximum polymerization rates. nih.gov
The concentration of the photoinitiator also plays a crucial role. researchgate.net An optimal concentration is required to ensure sufficient light absorption for efficient radical generation while allowing for deep penetration of light into the sample. rsc.org The intensity of the curing light is another critical factor, with higher intensities generally leading to faster polymerization rates, though this can also affect the final properties of the cured material. researchgate.net
Interactive Data Table: Effect of Co-initiators on Polymerization Kinetics
The following table presents data on the degree of conversion (DC) and maximum polymerization rate (Rp,max) for resin formulations containing different co-initiators.
| Co-initiator | Concentration (wt%) | Degree of Conversion (DC) after 600s (%) | Maximum Polymerization Rate (Rp,max) (s⁻¹) |
| EDMAB | 0.5 | 68.2 | 0.25 |
| DMAEMA | 0.5 | 69.9 | 0.21 |
| TUMA | 0.5 | 65.2 | 0.12 |
| TUMA | 1.75 | 70.1 | 0.17 |
Data sourced from a study on novel co-initiators for dentin adhesives. nih.gov
Copolymerization Kinetics and Reactivity Ratios Involving this compound
The copolymerization of dimethacrylate monomers is a complex process influenced by the structure, viscosity, and relative reactivity of the comonomers involved. nist.gov Kinetic analysis of these systems is crucial for understanding the final polymer structure and properties.
Reactivity Ratios of this compound with Co-monomers (e.g., Methyl Methacrylate)
Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the preference of a growing polymer chain radical to add a monomer of its own type versus the comonomer. For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate constant for the addition of a monomer to a radical chain end.
These values indicate that an MMA radical prefers to add another MMA monomer over an EGDMA monomer (r₂ > 1), while an EGDMA radical also shows a preference for adding an MMA monomer over another EGDMA monomer (r₁ < 1). mdpi.comresearchgate.net This suggests that the copolymer will have a tendency to incorporate MMA units more readily, influencing the final polymer architecture. mdpi.comresearchgate.net The study of such systems is technologically important for producing a wide range of materials, including cross-linked polymers used in chromatography and other applications. tandfonline.comtandfonline.com
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Source(s) |
| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 0.6993 | 1.8635 | mdpi.com, researchgate.net |
Advanced Polymerization Techniques Utilizing this compound
Modern polymer synthesis has moved beyond conventional methods to embrace techniques that offer greater control over polymer architecture and properties. DEGDMA and its analogs are suitable for several of these advanced strategies.
Frontal Polymerization of this compound Systems
Frontal Polymerization (FP) is a process where a localized reaction zone propagates through the monomer, driven by the exothermic heat of the polymerization itself. acs.orgresearchgate.net This technique is an energy-efficient alternative to conventional bulk polymerization, requiring only an initial stimulus (thermal or photo) to ignite the reaction. acs.org The process generates a self-perpetuating thermal front that travels through the unreacted monomer, leaving a fully cured polymer in its wake. acs.org
FP is particularly well-suited for crosslinking monomers like dimethacrylates, which form thermoset polymers. researchgate.net Research on the frontal polymerization of triethylene glycol dimethacrylate (TEGDMA), a close analog of DEGDMA, demonstrates the formation of a descending polymerization front when initiated with benzoyl peroxide. researchgate.net The ability to form a stable, propagating front is often associated with monomers that form polymers insoluble in the monomer phase or those that create a mechanically stable cross-linked network. researchgate.net Various polymerization mechanisms, including free-radical reactions, can support these frontal processes. acs.org
Controlled Radical Polymerization Strategies (e.g., RAFT Polymerization for DEGDM-based Amphiphilic Polymers)
Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. nih.gov RAFT is particularly versatile due to its tolerance of numerous functional groups and a wide range of monomers. nih.govdigitellinc.com
This control is leveraged to create amphiphilic copolymers, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. nih.gov In aqueous media, these polymers can self-assemble into core-shell structures. nih.gov Research has focused on synthesizing DEGMA-based copolymers using RAFT. For instance, multi-responsive copolymers of (diethylene glycol) methyl ether methacrylate (DEGMA) and methacrylic acid have been synthesized via RAFT, demonstrating tunable properties based on pH, temperature, and salt concentration. rsc.org
Furthermore, RAFT-synthesized amphiphilic copolymers are being explored as advanced materials for biomedical applications, such as alternatives to poly(ethylene glycol) (PEG) for stabilizing lipid nanoparticles used in mRNA delivery. digitellinc.com The ability to rapidly synthesize random copolymers via RAFT with a wide variety of methacrylate monomers opens up possibilities for creating new, effective materials for drug delivery and other advanced applications. digitellinc.comrsc.org
Impact of Reaction Conditions on this compound Polymerization Rate and Conversion
The kinetics and final properties of polymers derived from DEGDMA are highly dependent on the reaction conditions under which polymerization is carried out.
Effects of Irradiation Time and Intensity
In photopolymerization, which uses light to initiate the reaction, both irradiation time and light intensity are critical parameters that control the polymerization rate and the degree of monomer conversion. Studies on methacrylate systems show that the rate of polymerization typically increases with light intensity. acs.org This is because higher intensity generates a greater concentration of initiating radicals. acs.org However, this relationship is not always linear; the rate often varies with the square root of the intensity. acs.org An increase in light intensity also tends to decrease the kinetic chain length, resulting in the formation of a higher number of shorter polymer chains. acs.org
The effect of irradiation time directly correlates with the total energy delivered to the system and, consequently, the final monomer conversion. A study on the related monomer triethylene glycol dimethacrylate (TEGDMA) evaluated how irradiation time affected monomer elution, an indicator of incomplete conversion. nih.gov The findings showed that for a 4 mm thick sample, doubling the irradiation time from 20 seconds to 40 seconds significantly decreased the amount of unreacted TEGDMA that leached into distilled water. nih.gov This suggests that a longer exposure time leads to a more complete polymerization and a higher degree of conversion within the polymer network. nih.gov
| Monomer System | Sample Thickness | Irradiation Time | Solvent | Observation | Source(s) |
| SDR® (TEGDMA-based) | 4 mm | 20 s | Distilled Water | Baseline elution | nih.gov |
| SDR® (TEGDMA-based) | 4 mm | 40 s | Distilled Water | Decreased TEGDMA elution (p < 0.05) | nih.gov |
| SDR® (TEGDMA-based) | 4 mm | 20 s vs 40 s | Ethanol (B145695) Solutions | No significant influence on elution | nih.gov |
| SDR® (TEGDMA-based) | 2 mm | 20 s | All Solutions | Decreased TEGDMA elution vs 4 mm | nih.gov |
Influence of Temperature on Polymerization Kinetics
The temperature at which polymerization occurs is a critical parameter that significantly influences the kinetics of this compound (DEGDM) polymerization. Generally, an increase in temperature leads to a higher rate of polymerization. This is attributed to the increased mobility of the monomer molecules and the enhanced efficiency of the initiator, which results in a greater concentration of active radicals.
The final or limiting conversion of double bonds is also heavily dependent on the curing temperature. At temperatures near the glass transition temperature (Tg) of the monomer, the limiting conversion is low because the system vitrifies, restricting molecular mobility. researchgate.net As the cure temperature increases, the limiting conversion rises rapidly. researchgate.net However, at very high temperatures, the final conversion may be limited by topological factors and the onset of depropagation. kpi.uaresearchgate.net
The effect of temperature on polymerization can be quantified by the activation energy. For the interaction of ethylene glycol dimethacrylate (EGDMA)/methyl methacrylate (MMA) copolymers with a dopant, an activation energy of 31.52 kJ/mol has been calculated, while for polyethylene (B3416737) glycol dimethacrylate (PEGDMA) alone, it was 54.7 kJ/mol. mdpi.com
Table 1: Effect of Temperature on DEGDM Polymerization Parameters
| Parameter | Effect of Increasing Temperature | Research Finding |
| Polymerization Rate | Increases up to an optimal temperature, then decreases. | The rate for a dimethacrylate was observed to increase up to 160°C before depropagation becomes dominant. kpi.ua |
| Limiting Conversion | Generally increases with temperature, especially above the monomer's Tg. | Limiting conversion is low near the glass transition temperature but increases rapidly as the curing temperature is raised. researchgate.net |
| Ceiling Temperature | The temperature at which the net rate of polymerization is zero. | Above 210°C, the polymerization rate for a dimethacrylate approaches zero. kpi.ua |
| Initiator Efficiency | Generally increases with temperature. | Elevation of polymerization temperature was found to increase monomer conversion and molecular weight. psu.edu |
Role of Solvents and Reaction Media (e.g., Supercritical Carbon Dioxide)
The choice of solvent or reaction medium plays a significant role in the polymerization kinetics of DEGDM by influencing the mobility of the reacting species and the developing polymer network. The presence of a solvent can alter the reaction rate, the onset of autoacceleration (the gel effect), and the final properties of the polymer.
In conventional solvents, increasing the solvent concentration generally leads to a decrease in both the initial reaction rate and the magnitude of the gel effect. kpi.ua This is because the solvent increases the mobility of the growing polymer chains, which facilitates termination reactions and reduces the sharp acceleration in rate that is characteristic of bulk polymerization. kpi.ua The properties of the solvent, such as its solvating power for the polymer, are crucial. A good solvent for the polymer chains can lead to a less coiled conformation, which may affect the reaction enthalpy and kinetics. vot.plscielo.br For example, in the polymerization of glycidyl (B131873) methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA), cyclohexanol (B46403) acts as a solvating solvent, while toluene (B28343) and dodecanol (B89629) are non-solvating, leading to different particle morphologies. scielo.br
Supercritical Carbon Dioxide (scCO₂)
Supercritical carbon dioxide has emerged as an attractive alternative to conventional organic solvents for polymerization reactions. liverpool.ac.uk It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. psu.eduliverpool.ac.uk For DEGDM, polymerization in scCO₂ is a heterogeneous process, as the polymer is not soluble in the medium. researchgate.netpsu.edu This necessitates the use of a stabilizer to control particle size and morphology. researchgate.net
Research has shown that highly cross-linked poly(DEGDMA) microparticles can be successfully synthesized in scCO₂. researchgate.net The use of a perfluoropolyether-based stabilizer was effective in producing discrete, spherical particles with narrow size distributions. researchgate.net The final particle size and morphology are influenced by the initial concentrations of the monomer, initiator, and stabilizer. researchgate.net This method allows for the creation of polymer particles in high yield and in short reaction times without the use of harmful organic solvents. researchgate.net
Table 2: Influence of Solvents and Reaction Media on DEGDM Polymerization
| Solvent/Medium | Effect on Polymerization | Key Findings |
| Conventional Solvents (e.g., Ethylene Glycol) | Reduces initial rate and gel effect magnitude. | An increase in solvent concentration delays the onset of the gel effect and decreases the maximum reaction rate by increasing polymer chain mobility. kpi.ua |
| Good vs. Poor Solvents | Affects polymer chain conformation and morphology. | Cyclohexanol (a good solvent for GMA-EGDMA) and toluene (a poor solvent) produce polymers with different surface areas and pore volumes. scielo.br |
| **Supercritical Carbon Dioxide (scCO₂) ** | Acts as a dispersion medium, requiring a stabilizer. | Enables the synthesis of discrete, spherical poly(DEGDMA) microparticles with narrow size distributions in a more environmentally friendly process. researchgate.net |
Double Bond Conversion Analysis in DEGDM-based Polymerizations
The degree of double bond conversion (DC) is a crucial parameter in the polymerization of DEGDM as it directly impacts the final physical and mechanical properties of the resulting polymer network. Incomplete conversion results in residual unreacted monomer, which can act as a plasticizer and may be leachable. nist.govcda-adc.ca
Fourier-transform infrared (FTIR) spectroscopy is a widely used and reliable technique for determining the DC in dimethacrylate-based polymers. sci-hub.semdpi.comufrgs.br The method is based on monitoring the decrease in the absorption intensity of the methacrylate carbon-carbon double bond (C=C) stretching vibration as polymerization proceeds. mdpi.com
The analysis is typically performed using an attenuated total reflectance (ATR) accessory (FTIR-ATR). sci-hub.se A spectrum of the unpolymerized monomer mixture is recorded, and then another spectrum is taken after the polymerization (curing) process is complete. The percentage of DC is calculated by comparing the change in the peak height or area of the aliphatic C=C absorption band (typically around 1637-1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization. sci-hub.semdpi.com For systems containing aromatic structures like Bis-GMA, the aromatic C=C skeletal vibration (around 1608 cm⁻¹) is often used as the internal standard. mdpi.comufrgs.br For systems without a suitable internal aromatic peak, the carbonyl (C=O) stretching vibration (around 1715-1724 cm⁻¹) can be used. ufrgs.brresearchgate.net
The degree of conversion is calculated using the following equation:
DC (%) = [1 - ( (Peak Area of aliphatic C=C after polymerization) / (Peak Area of internal standard after polymerization) ) / ( (Peak Area of aliphatic C=C before polymerization) / (Peak Area of internal standard before polymerization) )] x 100
Studies have shown that for dimethacrylate systems, the final DC can be influenced by factors such as the monomer composition, initiator concentration, and curing conditions like temperature and light intensity. nist.govcda-adc.ca
Table 3: FTIR Parameters for Double Bond Conversion Analysis of DEGDM
| Parameter | Description | Typical Wavenumber (cm⁻¹) | Role in Calculation |
| Analytical Peak | Aliphatic C=C stretching vibration of the methacrylate group. | 1637 - 1638 | This peak decreases in intensity as polymerization proceeds. Its change is the primary measure of conversion. mdpi.com |
| Internal Standard Peak (Aromatic) | Aromatic C=C skeletal stretching vibration. | ~1608 | Used as a reference in monomers containing aromatic rings (e.g., Bis-GMA) to normalize the analytical peak intensity. mdpi.comufrgs.br |
| Internal Standard Peak (Carbonyl) | C=O stretching vibration of the ester group. | 1715 - 1724 | An alternative reference peak, especially in systems lacking aromatic rings. ufrgs.brresearchgate.net |
Polymer Network Architecture and Crosslinking Phenomena in Diethylene Glycol Dimethacrylate Systems
Quantification and Characterization of Crosslinking Density in Diethylene Glycol Dimethacrylate Polymers
The crosslinking density, a measure of the number of crosslinks per unit volume, is a fundamental parameter governing the properties of DEGDMA polymers. Various methods are employed to quantify and characterize this critical feature.
Indirect methods, such as observing polymer softening after immersion in organic solvents, are practical for estimating crosslinking density. nih.gov However, these techniques provide limited information as they are also influenced by factors like the solubility parameters of the polymer and the solvent. nih.gov More advanced techniques like Positron Annihilation Lifetime Spectroscopy (PALS), combined with gel fraction analysis, offer a more detailed evaluation of the network structure at a sub-nanometer level. nih.gov
Dynamic Mechanical Analysis (DMA) and rheological measurements are also powerful tools for quantifying crosslinking density. tainstruments.com For an unfilled thermosetting polymer, the storage modulus (G' or E') in the rubbery plateau region, measured by these techniques, is directly correlated with the number of crosslinks in the polymer chain. tainstruments.com The molecular weight between crosslinks (Mc) can be calculated from the storage modulus, providing a quantitative measure of crosslinking density. tainstruments.com
Influence of Monomer and Comonomer Composition on Crosslinking Density
The composition of the monomer and any comonomers significantly influences the final crosslinking density of the polymer network. researchgate.net In systems containing DEGDMA, the introduction of other monomers can either increase or decrease the crosslinking density, depending on their chemical structure and reactivity.
For instance, in dental resins, DEGDMA is often used as a diluent comonomer with larger, more rigid monomers like bisphenol A diglycidyl dimethacrylate (BisGMA). Increasing the concentration of the more flexible DEGDMA can lead to an increase in the degree of conversion and, consequently, a higher crosslink density. nih.gov However, this effect is not always linear. In some BisGMA/TEGDMA (triethylene glycol dimethacrylate, a monomer similar to DEGDMA) systems, the crosslink density was found to increase with TEGDMA content up to a certain limit (e.g., 50 wt%) and then decrease with further increases in TEGDMA concentration, even with a similar degree of conversion. nih.gov This suggests that at higher concentrations, the flexible comonomer may promote cyclization reactions, which contribute to conversion but not to the effective crosslink density of the network. nih.gov
The addition of monofunctional monomers is hypothesized to reduce crosslink density by terminating growing polymer chains. researchgate.net Conversely, compositions that promote numerous centers of polymer growth can lead to an increased crosslink density. researchgate.net The length of the dimethacrylate molecule itself is a key determinant of the theoretical crosslink density; shorter molecules like DEGDMA generally lead to a higher potential crosslink density compared to longer-chain dimethacrylates. nih.gov
Studies have shown that optimizing copolymer composition can significantly increase the final conversion, which in turn can lead to increased crosslinking density and improved mechanical properties. For example, adding up to 30 wt% of poly(ethylene glycol) 600 dimethacrylate to DEGDMA was found to increase conversion without compromising strength. nih.gov
Correlation between Crosslinking Density and Polymer Structure (e.g., Microgel Formation)
The process of free-radical crosslinking polymerization in dimethacrylates like DEGDMA is characterized by the formation of heterogeneous structures, including microgels. nycu.edu.tw Microgels are internally crosslinked polymer particles that form in the early stages of polymerization and subsequently become incorporated into the macroscopic network. nycu.edu.tw
Experimental data has confirmed the formation of bimodal polymers, considered to be microgel particles, before the gelation point in the polymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA), a related monomer. nycu.edu.tw The presence and characteristics of these microgels are crucial in defining the final polymer architecture and its properties.
Analysis of Network Heterogeneity and Microstructure
The polymer networks formed from DEGDMA are inherently heterogeneous, consisting of regions with varying crosslinking densities. nih.govmdpi.com This structural heterogeneity arises from several factors, including the formation of microgel agglomerates and defects within the polymer network microstructure. mdpi.com
Cryogenic scanning electron microscopy (cryo-SEM) is a valuable technique for analyzing the porosity and heterogeneity of these networks. researchgate.net Image analysis of cryo-SEM micrographs can reveal the pore size distribution and the spatial density of pores, providing a quantitative characterization of the network's microstructure. researchgate.net For example, in a glycidyl (B131873) methacrylate (B99206) hydrogel crosslinked with di(ethylene glycol) dimethacrylate, cryo-SEM analysis revealed a porous, honeycomb-like microstructure. researchgate.net
Small-angle neutron scattering (SANS) is another powerful method for probing the structure of these hydrogels. SANS studies on poly(ethylene glycol) diacrylate (PEGDA) hydrogels suggest a structural model based on self-excluded, highly branched star polymers that form a fractal network. acs.org This model implies that heterogeneity originates from a non-uniform distribution of polymer concentration rather than just defects in the crosslinking network. acs.org
Gel Fraction Analysis in this compound Networks
Gel fraction analysis is a critical technique for characterizing crosslinked polymer networks. It involves separating the insoluble, crosslinked portion of the polymer (the gel) from the soluble, uncrosslinked portion (the sol). The gel fraction is a direct measure of the extent of network formation.
In DEGDMA and related dimethacrylate networks, the gel fraction is influenced by the concentration of the crosslinking monomer. nih.gov As the concentration of the dimethacrylate increases, there is more extensive crosslinking, which leads to a higher gel fraction and a corresponding decrease in the sol fraction. nih.gov This is due to the formation of more intermolecular crosslinks. nih.gov
The sol fraction typically consists of unreacted monomers and oligomers that are not incorporated into the polymer network. Analysis of the sol fraction, for instance by techniques like 1H-NMR, can provide valuable insights into the polymerization process, revealing which monomer components are more likely to remain unreacted. nih.gov
Influence of Network Parameters on the Macroscopic Properties of this compound Polymers
The various network parameters discussed—crosslinking density, heterogeneity, gel fraction, and topology—collectively determine the macroscopic properties of DEGDMA polymers.
Mechanical Properties: A higher crosslink density generally leads to a stiffer and stronger material with a higher elastic modulus. nih.govnih.gov However, the relationship is not always straightforward. For instance, while increasing the concentration of flexible comonomers like TEGDMA in BisGMA systems can increase crosslink density, it can also lead to a gradual decrease in flexural strength. nih.gov The heterogeneity of the network also plays a role; a more uniform network is generally expected to have better mechanical properties. The stiffness of the polymer network can also be influenced by the formation of cross-linking bridges, which can alter the surface roughness and elastic modulus. nih.gov
Swelling and Water Sorption: The crosslink density is a key factor controlling the swelling behavior of hydrogels. A higher crosslink density restricts the ability of the polymer chains to expand, leading to lower equilibrium swelling. nih.gov Conversely, increasing the concentration of more hydrophilic components like poly(ethylene glycol) diacrylate (PEGDA) in a network can increase the water content. nih.gov Water sorption can be beneficial in some applications, such as in dental materials where it can compensate for polymerization shrinkage, but excessive swelling can be detrimental. mdpi.com
Volumetric Shrinkage: Polymerization of dimethacrylates is accompanied by volumetric shrinkage. In systems containing DEGDMA, increasing the concentration of the dimethacrylate can lead to increased volumetric shrinkage. nih.gov This is due to both a higher concentration of reactive groups and a potentially higher degree of conversion. nih.gov
Thermal Properties: The glass transition temperature (Tg) of the polymer network is also influenced by the crosslinking density. A higher degree of crosslinking generally leads to a higher Tg. tainstruments.com
Impact on Swelling Behavior and Equilibrium Swelling Degree
The polymer network architecture, specifically the crosslink density, plays a pivotal role in the swelling behavior of hydrogels based on this compound (DEGMA). The degree of crosslinking directly influences the ability of the polymer network to absorb and retain a solvent, thereby determining its equilibrium swelling degree. An inverse relationship is consistently observed between the crosslinker concentration and the extent of swelling.
Research on hydrogels crosslinked with dimethacrylates demonstrates that a higher concentration of the crosslinking agent leads to a more tightly woven polymer network. This increased network density results in smaller interstitial spaces, or mesh sizes, within the hydrogel structure. Consequently, the network's capacity to accommodate solvent molecules is diminished, leading to a lower equilibrium swelling ratio. For instance, in studies involving similar diacrylate crosslinkers, it has been shown that as the crosslinker content increases, the network's stability is enhanced, but at the expense of its swelling capacity. mdpi.comhydrogeldesign.org
The equilibrium swelling degree is a critical parameter in characterizing crosslinked polymer networks and can be quantified to understand the network structure. The following table illustrates the effect of varying the concentration of a diacrylate crosslinker on the gel fraction and swelling properties of a hydrogel system.
Interactive Data Table: Effect of Diethylene Glycol Diacrylate (DEGDA) Concentration on Hydrogel Properties
| Sample ID | Crosslinker (DEGDA) Conc. (wt%) | Gel Fraction (%) | Time to Reach Max. Swelling (hours) |
| S2 | 10 | 85-91 | 29 |
| S4 | 30 | 85-91 | >75 |
| S6 | 10 (with 20 wt% VAc) | 89.08 | Not specified |
| S7 | 10 (with 40 wt% VAc) | 89.76 | Not specified |
This data is based on studies of poly(N-vinylcaprolactam) hydrogels crosslinked with diethylene glycol diacrylate (DEGDA), a structurally similar compound to DEGMA. The trend of decreasing swelling with increasing crosslinker concentration is expected to be comparable in DEGMA systems. mdpi.comcapes.gov.br
Effects on Conformational Mobility of Polymer Chains
The three-dimensional network created by the crosslinking of this compound significantly restricts the conformational mobility of the polymer chains. The degree of this restriction is directly related to the crosslink density of the network.
In densely crosslinked dimethacrylate polymers, the movement of polymer chain segments is considerably hindered. This reduced mobility is a consequence of the permanent chemical bonds that tie the polymer chains together, effectively creating a more rigid structure. capes.gov.br As the crosslink density increases, the free volume within the polymer network decreases, further limiting the space available for segmental motion. This phenomenon has been observed in studies of various crosslinked polymer systems, where an increase in crosslink density leads to a decrease in the mobility of polymer chain segments. nih.gov
The local molecular dynamics within poly(ethylene glycol) dimethacrylate networks have been investigated using techniques such as photochromic probes. These studies reveal that the kinetics of processes that depend on molecular mobility, such as the thermal relaxation of a photochromic probe embedded within the polymer, are significantly influenced by the network structure. In these systems, the rate of such reactions is a measure of the local free volume and the intensity of small-scale molecular motions.
Research has shown that in polydimethacrylate networks, the bleaching kinetics of a photochromic probe are sensitive to the degree of conversion of the C=C bonds, which correlates with the development of the crosslinked structure. The process is characterized by an effective rate constant that reflects the local molecular mobility. The introduction of additives that fill the free volume of the polymer restricts the motion of the side groups and the main polymer chains, further demonstrating the relationship between network architecture and conformational mobility. The formation of permanent crosslinks can create a "cage-like" confinement that impedes the relative motion of the long polymer backbones. capes.gov.br
Material Characterization of Diethylene Glycol Dimethacrylate Polymers and Networks
Spectroscopic Analysis of Polymer Structure
Fourier Transform Infrared (FTIR) Spectroscopy of Diethylene Glycol Dimethacrylate Polymers
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique for the structural elucidation of this compound (DEGDMA) polymers. mdpi.comnih.gov By measuring the absorption of infrared light at distinct wavenumbers, it is possible to identify the characteristic functional groups present in the polymer. This method is also crucial for tracking the progression of polymerization by monitoring the reduction of the vinyl C=C double bond. researchgate.net
The polymerization of DEGDMA is marked by a decrease in the intensity of the peak corresponding to the C=C stretching vibration, which is typically observed around 1637 cm⁻¹. researchgate.net This reduction serves as a direct measure of the conversion of monomer to polymer. researchgate.net The resulting poly(DEGDMA) spectrum retains other signature peaks, which confirms the polymer's structural integrity. researchgate.net
Key absorption bands for DEGDMA and its polymers are outlined below:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (ester) | Stretching | ~1716 - 1720 |
| C=C (vinyl) | Stretching | ~1637 |
| C-H (alkane) | Stretching | ~2959 |
| C-O (ether) | Stretching | Not specified |
| This table presents typical FTIR absorption bands for this compound. researchgate.net |
A clear indication of successful polymerization is the disappearance of the C=C stretching vibration at approximately 1637 cm⁻¹. researchgate.net Simultaneously, the strong absorption band of the ester C=O group around 1716 cm⁻¹ persists, confirming the methacrylate (B99206) group's presence within the polymer structure. researchgate.net The C-H stretching vibrations from the alkyl chain are also visible at roughly 2959 cm⁻¹. researchgate.net
FTIR analysis can be conducted using several methods, including Attenuated Total Reflectance (ATR), which examines the sample's surface. nih.gov This is especially useful for investigating the polymerization kinetics of dental materials that contain DEGDMA. nih.gov Research has indicated that the choice of specific reaction and reference peaks is vital for achieving accurate degree of conversion (DC %) values. nih.gov For example, the use of the 1320/1352 cm⁻¹ peak pair has been demonstrated to yield a lower coefficient of variation than other combinations. nih.gov
Thermal Analysis of Crosslinked Systems
Thermal analysis methods are indispensable for characterizing the heat resistance and phase transitions of crosslinked DEGDMA networks.
Differential Scanning Calorimetry (DSC) of this compound Networks
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that quantifies the heat flow difference between a sample and a reference material as they are subjected to a controlled temperature program. wikipedia.org This method is utilized to ascertain various thermal characteristics of DEGDMA networks, such as the glass transition temperature (Tg) and the exothermic heat generated during polymerization. ulisboa.ptazom.com
In the course of DEGDMA polymerization, DSC thermograms exhibit a clear exothermic peak, which represents the heat liberated during the crosslinking process. nih.govnih.gov The features of this peak, including its onset and the temperature at which it reaches its maximum, offer information about the polymerization activity. nih.gov For example, research on ethyleneglycol dimethacrylates has indicated that the peak temperature of the exotherm diminishes as the length of the ethylene (B1197577) glycol chain is extended. nih.gov
DSC is also used to pinpoint the glass transition of the final polymer network, which manifests as a step-like alteration in the heat flow on the DSC curve. azom.com The existence of any unreacted monomer may be identified by a distinct, lower-temperature glass transition.
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) of this compound Polymers
Thermogravimetric Analysis (TGA) records the change in a sample's mass as a function of temperature under a controlled atmosphere. youtube.comresearchgate.net This technique is vital for assessing the thermal stability and decomposition characteristics of DEGDMA polymers. The first derivative of the TGA curve, known as Derivative Thermogravimetry (DTG), indicates the rate of mass loss and pinpoints the temperatures at which the most substantial degradation takes place. akjournals.com
Investigations into cross-linked polymers derived from ethylene glycol dimethacrylate have shown a complex mechanism of thermal degradation. akjournals.comakjournals.com The thermal stability of these polymers generally declines as the length of the ethylene glycol chain within the macromolecule increases. akjournals.com For example, the order of thermal stability is as follows: poly(ethylenedimethacrylate) (PEDM) > poly(diethylenedimethacrylate) (PDEDM) > poly(triethylenedimethacrylate) (PTEDM). akjournals.com
The breakdown of DEGDMA-based polymers typically proceeds in several stages. An initial loss of mass at lower temperatures (approximately 121–137 °C) can be ascribed to the evaporation of residual solvents, moisture, and unreacted monomers. nih.gov Subsequent stages of degradation at elevated temperatures are associated with the decomposition of the polymer network itself. nih.gov
The table below summarizes the thermal degradation stages for a blend based on DEGDMA and methyl methacrylate (MMA):
| Temperature Range (°C) | Mass Loss (%) | Attributed Degradation |
| 121 - 137 | 2 - 3 | Evaporation of residual solvents, moisture, and unreacted monomers |
| 245 - 258 | 7 - 12 | Degradation of DEGDMA |
| 301 - 320 | 55 - 64 | Degradation of DEGDMA |
| 396 - 442 | 19 - 27 | Degradation of MMA fragments |
| This table illustrates the multi-stage thermal degradation of a DEGDMA-based polymer blend as identified by TGA. nih.gov |
At lower pyrolysis temperatures (below 400°C), the main decomposition products are the original monomers. akjournals.com At higher temperatures, a more varied array of decomposition products is generated due to secondary cracking reactions. akjournals.com
Glass Transition Temperature (Tg) in this compound Crosslinked Networks
The glass transition temperature (Tg) is a defining characteristic of amorphous and semi-crystalline polymers, signifying the shift from a hard, glassy state to a softer, rubbery one. specialchem.comprotolabs.comnetzsch.com For crosslinked DEGDMA networks, the Tg is a crucial parameter that reflects the material's mechanical behavior and its suitable temperature range for use. protolabs.com
The Tg of DEGDMA networks is affected by multiple factors, such as the degree of crosslinking, the inclusion of plasticizers, and the polymer's chemical structure. specialchem.comlibretexts.orgfiveable.me A greater degree of crosslinking impedes the movement of polymer chains, resulting in less free volume and a higher Tg. specialchem.comlibretexts.org
The Tg of the DEGDMA monomer has been established by DSC to be around -92°C (181 K). ulisboa.pt However, after polymerization and crosslinking, the Tg of the network increases substantially. The exact Tg can be modified by the presence of other comonomers or additives. researchgate.net
Several factors influence the Tg of a polymer network:
Crosslinking: A higher crosslink density limits chain mobility and elevates the Tg. libretexts.orgfiveable.me
Chain Flexibility: Polymer backbones with greater flexibility have a lower Tg. fiveable.me
Pendant Groups: Large side groups can obstruct chain rotation and raise the Tg. libretexts.org
Intermolecular Forces: Stronger forces between molecules result in a higher Tg. libretexts.org
Plasticizers: The addition of plasticizers creates more space between polymer chains, which lowers the Tg. libretexts.orgfiveable.me
Mechanical Property Assessment
The mechanical characteristics of DEGDMA polymers and networks are paramount for their use in diverse applications, such as dental materials and coatings. nbinno.compolysciences.com These properties are intrinsically linked to the crosslinked, three-dimensional architecture that is formed during polymerization.
As a crosslinking agent, DEGDMA markedly improves the mechanical strength and durability of the final polymer. nbinno.com The bifunctional characteristic of the DEGDMA monomer enables it to create a rigid network, thereby enhancing properties like hardness and impact resistance. specialchem.com
Dynamic Mechanical Analysis (DMA) is a technique frequently employed to assess the viscoelastic properties of these materials, including the storage modulus (E'), which quantifies the material's stiffness. researchgate.net Research has demonstrated that the composition of the polymer blend can have a substantial impact on these mechanical properties. For instance, the integration of poly(dimethylsiloxane) dimethacrylate (PDMS-MA) into a poly(ethylene glycol) diacrylate (PEGDA) hydrogel was observed to decrease the compressive modulus. researchgate.net
A study focusing on a bio-based resin system composed of a castor oil derivative and propylene (B89431) glycol dimethacrylate (PGDMA) reported the following mechanical properties for a formulation containing 45 wt% PGDMA:
| Mechanical Property | Value |
| Storage Modulus (E') | 750 MPa |
| Tensile Strength | 16.1 ± 2.4 MPa |
| Flexural Strength | 14.3 ± 1.0 MPa |
| This table displays the mechanical properties of a 3D-printed thermoset that includes a dimethacrylate cross-linker. acs.org |
Dielectric Relaxation Spectroscopy (DRS) of this compound Systems
Dielectric Relaxation Spectroscopy (DRS) is a technique used to investigate the molecular mobility and relaxation dynamics in polymeric systems. researchgate.netrsc.org It measures the dielectric properties of a material as a function of frequency and temperature, providing insights into the rotational and translational motions of dipoles within the polymer network. For this compound (DEGDMA) systems, DRS can be employed to understand how the polymer network structure and the presence of different chemical groups influence the dielectric behavior.
While specific DRS studies on pure DEGDMA polymer networks are not extensively detailed in the provided search results, the principles can be understood from studies on similar systems, such as those based on poly(ethylene glycol) diacrylate (PEGDA). In such networks, DRS can detect different relaxation processes. For example, a study on crosslinked PEGDA networks revealed the presence of an intermediate "fast" relaxation at temperatures below the main glass transition. This was attributed to more localized and less cooperative segmental motions within the highly crosslinked network. researchgate.net
In another relevant study, the dielectric properties of binary mixtures of diethylene glycol monomethyl ether with aromatic compounds were investigated. This research demonstrated that DRS can be used to determine parameters such as the dielectric constant (ε₀) and relaxation time (τ). These parameters, in turn, can be used to calculate the excess permittivity and excess inverse relaxation time, which provide information about the intermolecular interactions and the dynamics of the molecules at a molecular level. researchgate.net For instance, negative excess permittivity values can indicate an anti-parallel alignment of dipoles, while positive values suggest a parallel alignment. researchgate.net
| Parameter | Observation in Diethylene Glycol Monomethyl Ether Rich Region | Observation in Nitrobenzene Rich Region |
|---|---|---|
| Excess Inverse Relaxation Time ((1/τ)E) | Negative | Positive |
The data from the diethylene glycol monomethyl ether-nitrobenzene system shows that the excess inverse relaxation time can change from negative to positive with varying concentrations, indicating a change in the rotational dynamics of the dipoles within the mixture. researchgate.net Although this study does not focus on a polymerized DEGDMA network, it illustrates the type of detailed molecular information that DRS can provide for diethylene glycol-containing systems.
Morphological Analysis of this compound Polymer Architectures
The macroscopic properties of this compound (DEGDMA) polymers are intimately linked to their microscopic and nanoscopic structures. Morphological analysis provides a visual and quantitative understanding of the polymer's architecture, including the shape and size of particles and the nature of the internal pore structure.
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of polymeric materials at high magnification. For this compound (DEGDMA) based polymers, SEM is frequently used to characterize the shape, size, and surface texture of microparticles. These morphological features are heavily influenced by the synthesis conditions, such as the type and amount of porogenic agent and the concentration of the crosslinking monomer. researchgate.net
For instance, porous microparticles based on glycidyl (B131873) methacrylate and dimethacrylic monomers, including DEGDMA, have been synthesized. SEM analysis of these microparticles reveals that they can possess porous structures with varying surface morphologies. The specific surface area of these particles can range from 1.15 to 48.32 m²/g, depending on the synthesis parameters. researchgate.net
In another study, composite nanoparticles of folate-esterified bagasse xylan (B1165943) grafted with dimethylaminoethyl methacrylate and DEGDMA were prepared. SEM micrographs showed that the resulting nanoparticles had a spherical morphology with particle sizes in the range of 100-200 nm. The surface of these particles was observed to be rough and porous. nih.gov
| Parameter | Description |
|---|---|
| Morphology | Spherical |
| Particle Size | 100–200 nm |
| Surface | Rough and porous |
These findings demonstrate the utility of SEM in providing detailed information about the particle morphology of DEGDMA-based polymers, which is crucial for their application in various fields. nih.gov
The pore structure of this compound (DEGDMA) polymers is a critical factor that governs their performance in applications such as chromatography, tissue engineering, and as sorbents. The characterization of this porosity involves determining parameters like pore size, pore volume, and specific surface area.
The synthesis of porous copolymers of glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA), a related dimethacrylate, has been shown to be highly dependent on the reaction parameters. scielo.br For example, the use of different diluents (porogens) and varying the monomer composition and dilution degree can lead to copolymers with a wide range of porosities. In one study, a copolymer with a high surface area of 260.4 m²/g and a pore volume of 0.5 cm³/g was achieved using cyclohexane (B81311) as the diluent, an 80% EGDMA content in the monomer mixture, and a 100% dilution degree. scielo.br
Image analysis of cryogenic scanning electron microscopy (cryo-SEM) micrographs is another powerful method for characterizing the pore structure of hydrogels. For a glycidyl methacrylate hydrogel crosslinked with 0.3 mol% di(ethylene glycol) dimethacrylate, this technique was used to analyze the pore size distribution. The analysis revealed a pore size distribution ranging from 2 to 36 µm, with an average equivalent diameter of 12.36 µm. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Pore Size Distribution | 2 - 36 µm |
| Average Equivalent Pore Diameter | 12.36 µm |
These quantitative data on the pore structure are essential for tailoring the properties of DEGDMA-based polymers for specific applications, as the porosity directly impacts factors like permeability, surface area available for interaction, and mechanical strength. researchgate.netresearchgate.net
Degradation Pathways and Mechanisms of Diethylene Glycol Dimethacrylate Polymers
Hydrolytic Degradation of Diethylene Glycol Dimethacrylate Polymers
The presence of ester linkages in the backbone of this compound polymers makes them prone to hydrolytic degradation, a process involving the cleavage of these bonds in the presence of water. nih.govcore.ac.uk This can lead to a decrease in molecular weight and a loss of mechanical integrity over time. core.ac.uk The degradation process is influenced by factors such as the molecular weight of the polymer crosslinker, the density of crosslinks, and the number and reactivity of linkages susceptible to hydrolysis. nih.govnih.gov
Influence of Incorporated Degradable Moieties
The rate of hydrolytic degradation can be intentionally tailored by incorporating specific degradable moieties into the polymer structure. For instance, hydrogels synthesized from poly(ethylene glycol) (PEG) macromonomers functionalized with lactic acid units and then methacrylate (B99206) groups exhibit degradation kinetics dependent on the hydrolysis of the lactic acid units. researchgate.netrero.ch By varying the number of lactic acid repeating units, the degradation time of these hydrogels can be precisely controlled, ranging from less than a day to several months. researchgate.net
Similarly, the incorporation of other diacrylate-based co-monomers can significantly accelerate the degradation rates of PEGDA-based nanoparticles. nih.govrsc.org For example, the inclusion of co-monomers like HDDMA and DSDMA has been shown to drastically increase the rate of degradation in various pH conditions compared to formulations without these co-monomers. nih.gov The strategic placement of ester bonds can also influence degradation. A novel methacrylate derivative, ethylene (B1197577) glycol bis(ethyl methacrylate) (EGEMA), was designed with ester groups positioned outside the polymer backbone. researchgate.net This structural modification was found to enhance resistance to degradation compared to traditional ethylene glycol dimethacrylate (EGDMA), where the ester bonds are internal to the main polymer chain. researchgate.net
Identification of Degradation By-products (e.g., via GC/MS)
The analysis of degradation by-products is crucial for elucidating the degradation mechanism. Techniques like gas chromatography/mass spectrometry (GC/MS) are instrumental in identifying the chemical nature of the released fragments. researchgate.netnih.gov For instance, the hydrolytic degradation of polymers containing fumaric acid and propylene (B89431) glycol units has been shown to release these constituents, which can be identified by GC/MS. researchgate.net
In studies of aged microplastics, pyrolysis-GC/MS has been used to detect and identify alteration and degradation products. nih.gov For polymers based on ethylene glycol dimethacrylate, hydrolysis can lead to the formation of various water-soluble oligomers and, ultimately, the constituent monomers. researchgate.netnih.gov The hydrolysis of EGEMA, for example, was found to generate small amounts of ethanol (B145695) while largely preserving the main polymer backbone. researchgate.net
Thermal Degradation Mechanisms of this compound-based Polymers
Thermal degradation involves the decomposition of the polymer at elevated temperatures, leading to the formation of a complex mixture of volatile products and a solid residue. akjournals.comakjournals.com The thermal stability and degradation pathways are intrinsically linked to the polymer's chemical structure.
Analysis of Pyrolysis and Decomposition Products
The thermal decomposition of this compound-based polymers is a complex process. akjournals.comakjournals.com At lower temperatures, typically below 400°C, the primary degradation mechanism is depolymerization, which results in the formation of the constituent monomers in high proportions (96-98%). akjournals.com As the pyrolysis temperature increases, secondary reactions, including decomposition and recombination (cracking), become more prominent, leading to the formation of a wider variety of chemical products, with a prevalence of those with lower molecular weights. akjournals.comakjournals.com
Pyrolysis-gas chromatography (P-GC) is a powerful technique for analyzing these decomposition products. akjournals.com Studies on cross-linked macroporous adsorbents based on ethylene glycol dimethacrylate have shown that the pyrograms become more complex as the decomposition temperature rises, indicating the formation of numerous secondary products. akjournals.com
Influence of Polymer Structure on Thermal Stability and Degradation Complexity
The structure of the polymer plays a significant role in its thermal stability and the complexity of its degradation. For polymers based on ethylene glycol dimethacrylate, an increase in the length of the ethylene glycol chain in the macromolecule leads to a decrease in thermal stability. akjournals.comakjournals.com This means that polymers with longer glycol chains will start to decompose at lower temperatures.
The complexity of the thermal degradation reaction also increases with the length of the ethylene glycol chain. akjournals.comakjournals.com For instance, the degradation complexity follows the sequence: polyethylene (B3416737) dimethacrylate (PEDM) < polydiethylenedimethacrylate (PDEDM) < polytriethylenedimethacrylate (PTEDM). akjournals.com Cross-linking is another structural feature that enhances thermal stability. researchgate.netmarquette.edu For example, copolymers of methyl methacrylate with divinylbenzene (B73037) and styrene (B11656) with bisphenol A dimethacrylate show enhanced thermal stability and char formation. researchgate.netmarquette.edu The aromatic nature of cross-linking agents like divinylbenzene can increase the onset temperature of degradation. researchgate.net
Enzymatic Degradation Mechanisms (e.g., Esterase Catalysis of Ester Bonds)
Enzymatic degradation is a key process, particularly in biological environments, where enzymes can catalyze the breakdown of polymer chains. researchgate.net For polymers containing ester bonds, such as those derived from this compound, esterases are the primary enzymes involved in their biodegradation. researchgate.netnih.gov
The mechanism of enzymatic hydrolysis is a heterogeneous process that typically involves the diffusion of the enzyme to the polymer surface, adsorption of the enzyme onto the substrate, catalytic hydrolysis of the ester bonds, and finally, the diffusion of soluble degradation products away from the polymer. core.ac.uk Lipases and esterases are the main enzymes responsible for the hydrolysis of ester bonds in polyesters. nih.gov These enzymes can act either at the chain ends (exo-type degradation) or randomly along the polymer chain (endo-type degradation), producing monomers or oligomers as the main degradation products. nih.gov
The susceptibility of a polymer to enzymatic degradation is influenced by its chemical structure and physical properties. For example, polymers with lower crystallinity are generally more vulnerable to biodegradation because the amorphous regions are more accessible to enzymes. nih.gov In the context of dental resin composites, bacterial and salivary esterases can initiate the hydrolysis of ester bonds within the methacrylate-based polymer matrix, contributing to the long-term degradation of the material. researchgate.net The rate of enzymatic degradation can be significantly higher than that of simple hydrolysis in a buffer solution, highlighting the catalytic efficiency of these enzymes. researchgate.net
Mechanically Triggered Degradation of this compound-containing Polymers
The mechanical integrity of polymers containing this compound (DEGMA) is a critical factor in their performance, particularly in applications subjected to repetitive stress and loading, such as in dental restorations. The degradation of these materials under mechanical stimuli is a complex process involving the initiation and propagation of cracks, which can ultimately lead to material failure. This section explores the pathways and mechanisms of mechanically triggered degradation in DEGMA-containing polymers, with a focus on research findings related to their fatigue life and fracture behavior.
The application of mechanical force can lead to the scission of polymer chains, a process that fundamentally alters the material's properties. In cross-linked polymer networks, such as those formed from DEGMA, mechanical stress can be concentrated in specific regions, leading to the rupture of covalent bonds and the formation of microcracks. The propagation of these microcracks under cyclic loading, or fatigue, is a primary mechanism of mechanical degradation.
Research into the fatigue life of polymers often involves the generation of S-N curves, which plot the applied stress (S) against the number of cycles to failure (N). These curves are crucial for predicting the long-term performance of materials under mechanical stress. For many polymers, a nonlinear relationship is observed, indicating different fatigue behaviors at high and low stress levels. While general principles of polymer fatigue are established, specific data for DEGMA-based polymers, particularly in a non-composite form, is not extensively detailed in the public literature. The degradation is often studied in the context of complex dental composites where DEGMA is one of several components, and failure is a result of the interplay between mechanical, chemical, and biological factors. nih.gov
The process of mechanically induced degradation in polymers can be summarized by the following general steps:
Crack Initiation: Mechanical stress, particularly at sites of existing flaws or stress concentrations, can lead to the localized rupture of polymer chains.
Crack Propagation: With continued application of stress, especially cyclic loading, the initial crack can grow. The rate of propagation is influenced by the material's intrinsic properties and the loading conditions.
Fracture: Eventually, the crack reaches a critical size, leading to catastrophic failure of the material.
While specific quantitative data on the mechanically triggered degradation pathways of pure DEGMA polymers is scarce in the available literature, the general mechanisms of polymer fatigue and fracture provide a foundational understanding. The ester linkages in the DEGMA monomer are susceptible to hydrolysis, a process that can be accelerated by mechanical stress, which can expose these chemical bonds to the surrounding environment. However, the direct, sole contribution of mechanical force to the chemical breakdown of the DEGMA polymer network is a subject that requires more focused research to provide detailed, quantitative findings.
Advanced Material Systems Incorporating Diethylene Glycol Dimethacrylate
Interpenetrating Polymer Networks (IPNs) and Semi-IPNs Based on Diethylene Glycol Dimethacrylate
The synthesis of IPNs and semi-IPNs involving DEGDMA can be achieved through various polymerization techniques. A common method involves the photopolymerization of DEGDMA and other monomers in the presence of a photoinitiator to form the first network. nih.gov Subsequently, a second monomer system can be swollen into the first network and polymerized to form the second network, creating a full IPN. For semi-IPNs, a linear polymer is simply dissolved in the initial monomer mixture containing DEGDMA before the cross-linking polymerization occurs. canada.ca
For instance, semi-IPNs have been successfully prepared by modifying commercially available thermoplastic polymers with poly(ethylene glycol) diacrylate (PEGDA), a class of cross-linkers that includes DEGDMA. canada.ca In another approach, semi-IPNs were created by photo-stabilizing aqueous solutions of PEGDA and acrylic acid with collagen present, forming a composite hydrogel. nih.gov Further chemical reactions, such as using carbodiimide-mediated crosslinking, can graft the linear polymer (collagen) to the DEGDMA-based network, transforming a semi-IPN into a grafted IPN with enhanced stability. nih.gov
Characterization of these networks is essential to confirm their formation and understand their structure. Fourier Transform Infrared (FT-IR) spectroscopy is a key technique used to verify the successful incorporation of the different polymer components and the formation of the interpenetrated structure. canada.ca
The mechanical and swelling properties of DEGDMA-based IPNs can be precisely controlled by adjusting their composition and network architecture. The concentration of DEGDMA as the cross-linker plays a pivotal role; increasing the amount of the cross-linking agent generally leads to a more tightly linked network. This increased cross-linking density results in a decrease in the network's mesh size, which restricts the polymer chains' mobility and their ability to absorb water, thereby reducing the swelling ratio. nih.gov Conversely, it enhances the mechanical stability and stiffness of the material. nih.govbiomaterials.org
The table below summarizes research findings on how compositional changes affect the properties of IPNs containing dimethacrylate cross-linkers.
| Parameter Varied | Effect on Property | Research Finding Summary | Reference |
| Increased Cross-linker (EGDMA) Content | Decreased Swelling | Higher cross-linker concentration reduces network mesh size, leading to lower swelling capacity. | nih.gov |
| Increased Cross-linker (DEGDMA) Content | Increased Mechanical Stability | A more densely cross-linked network enhances the material's stiffness and resistance to deformation. | nih.gov |
| Incorporation of Agarose (B213101) | Increased Young's Modulus & Fracture Stress | Adding agarose to a PEG-DA network significantly improves mechanical performance. | biomaterials.org |
| Incorporation of Hydrophilic Monomer (EGMA) | Increased Swelling Capability | The presence of additional hydrophilic groups from the second polymer enhances water uptake. | mdpi.com |
This table is based on findings for ethylene (B1197577) glycol dimethacrylate (EGDMA) and poly(ethylene glycol) diacrylate (PEGDA), which are structurally related to DEGDMA and show similar behavior.
A more advanced approach to tailoring IPN properties involves creating a gradient structure, where the composition or cross-link density varies spatially throughout the material. This creates a gradient in properties. Research into nitrocellulose modified with a gradient poly(ethylene glycol dimethacrylate) semi-IPN has shown that these materials can possess good flexibility and a lower glass transition temperature compared to the unmodified polymer. researchgate.net This gradient approach allows for the creation of materials with a continuous and controlled variation in mechanical properties, such as hardness and flexibility, within a single component. researchgate.net
Smart Hydrogels and Stimuli-Responsive Systems with this compound
Smart hydrogels are three-dimensional polymer networks that can undergo significant, reversible changes in their properties in response to external environmental stimuli. nih.gov DEGDMA is a vital component in these systems, acting as a cross-linker to provide structural integrity to the hydrogel network while allowing for the incorporation of "smart" functional monomers that provide the responsive behavior. mdpi.com
Photopolymerization is a widely used technique for synthesizing hydrogels, offering rapid processing times and spatiotemporal control over the cross-linking process. nih.govnih.gov The synthesis involves a formulation typically containing a monomer, a cross-linker like DEGDMA, a solvent (often water), and a photoinitiator. nih.govmdpi.com Upon exposure to UV light, the photoinitiator generates free radicals, initiating the polymerization of the methacrylate (B99206) groups on the monomer and DEGDMA, leading to the rapid formation of a cross-linked hydrogel network. nih.gov
This method is advantageous because it can be performed under mild conditions, even in the presence of living cells, making it suitable for biomedical applications. nih.gov The properties of the resulting hydrogel can be systematically tuned by varying the molecular mass and concentration of the DEGDMA precursor. acs.orgnist.gov For example, hydrogels formed from higher molecular mass DEGDMA precursors or at higher polymer concentrations tend to form more homogeneous structures with well-defined structural features. nist.gov
The "smart" behavior of DEGDMA-based hydrogels is achieved by copolymerizing DEGDMA with monomers that possess functional groups sensitive to specific stimuli. nih.gov
pH-Responsiveness: To create pH-responsive hydrogels, monomers containing ionizable acidic or basic groups, such as methacrylic acid (MAA), are included in the polymer network. mdpi.comresearchgate.net The swelling behavior of these hydrogels is dependent on the pH of the surrounding environment and the acid dissociation constant (pKa) of the functional groups. nih.gov
Anionic Hydrogels: Hydrogels containing acidic groups (e.g., carboxylic acid from MAA) are anionic. At a pH below the pKa, the carboxylic groups are protonated (-COOH) and the hydrogel is relatively collapsed. When the pH rises above the pKa, the groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negative charges and the increased osmotic pressure causes the network to expand and swell significantly. nih.govnih.gov
Cationic Hydrogels: Conversely, hydrogels with basic pendant groups (e.g., amino groups) swell at low pH (when the groups are protonated and charged) and shrink at high pH. nih.gov
Research has demonstrated the synthesis of pH-responsive microgels using methacrylic acid and DEGDMA as the cross-linker. mdpi.com The sharpness of the volume phase transition in response to pH changes can be tuned by adjusting the molar ratio of DEGDMA. mdpi.com
Temperature-Responsiveness: Temperature-sensitive hydrogels are often created using monomers like N-isopropylacrylamide (NIPAM) or diethylene glycol monomethyl ether methacrylate (MEO₂MA). nih.govmdpi.com These polymers exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer chains are hydrophilic and hydrated, and the hydrogel is in a swollen state. mdpi.com Above the LCST, the polymer chains become hydrophobic, causing them to collapse and expel water, leading to a shrunken state. rsc.orgresearchgate.net DEGDMA provides the cross-linked structure that allows this reversible swelling and deswelling to occur without dissolving the polymer.
Dual-responsive hydrogels, sensitive to both pH and temperature, can be fabricated by incorporating both pH-sensitive and temperature-sensitive monomers into the same DEGDMA-cross-linked network. nih.govbohrium.com
The table below illustrates the responsive behavior of hydrogels containing dimethacrylate cross-linkers to pH.
| Hydrogel System | Stimulus | Response | Mechanism | Reference |
| Methacrylic Acid / DEGDMA | pH > pKa | Swelling | Deprotonation of carboxylic acid groups leads to electrostatic repulsion and increased hydrophilicity. | mdpi.com |
| Acrylic Acid / EGDMA | pH > pKa | Swelling | Ionization of carboxylic groups increases ionic swelling pressure and electrostatic repulsion. | nih.gov |
| HPMC-g-poly(AM-co-SPA) | pH change from 7 to 2 | Shrinking / Deswelling | Increased ionic strength of the buffer solution causes ionic aggregation (electrostatic crosslinking). | nih.gov |
This table includes findings for DEGDMA and the structurally similar EGDMA, which exhibit analogous behaviors as cross-linkers in smart hydrogels.
Molecularly Imprinted Polymers (MIPs) Utilizing this compound as a Crosslinker
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This compound (DEGDMA) is utilized as a crosslinking agent in the synthesis of these materials. Its properties, such as being a difunctional, hydrophilic monomer with good flexibility, contribute to the formation of the polymer matrix. polysciences.com The longer ether chain in DEGDMA compared to the more commonly used ethylene glycol dimethacrylate (EGDMA) can influence the properties of the resulting MIP, such as its flexibility and the nature of the binding cavities.
Synthesis Approaches for this compound-crosslinked MIPs
The synthesis of MIPs is a process that involves the polymerization of a functional monomer and a crosslinker in the presence of a template molecule. While various polymerization techniques can be employed, precipitation polymerization is a common method. In a general synthesis, the template molecule, a functional monomer (like methacrylic acid), and the crosslinker (DEGDMA) are dissolved in a porogenic solvent. chemicalbook.com The polymerization is then initiated, often by heat or UV radiation, leading to the formation of a crosslinked polymer network around the template molecules. Subsequent removal of the template leaves behind specific recognition sites.
A notable and advanced synthesis approach involves the use of supercritical fluids. Specifically, poly(this compound) microparticles have been synthesized via free-radical heterogeneous polymerization in supercritical carbon dioxide (scCO₂). polysciences.comnih.gov This method offers a green alternative to traditional organic solvents. In this process, DEGDMA is polymerized using a stabilizer, such as a carboxylic acid end-capped perfluoropolyether oil, in scCO₂ at elevated temperature and pressure. polysciences.comnih.gov This technique has been shown to produce discrete, micron-sized poly(DEGDMA) particles with a narrow size distribution in high yields and with short reaction times. polysciences.comnih.gov
Mechanism of Binding Site Formation and Selectivity in MIPs
The formation of selective binding sites in MIPs is a templated process. During polymerization, the functional monomers arrange themselves around the template molecule, forming interactions through forces such as hydrogen bonding, and electrostatic or hydrophobic interactions. The crosslinker, in this case, this compound, then covalently links these monomer-template assemblies into a rigid, three-dimensional polymer network. specialchem.com
The crucial step in creating the selective cavities is the removal of the template molecule from the polymer matrix after polymerization. This leaves behind "imprints" or binding sites that are complementary in size, shape, and functionality to the template molecule. The selectivity of the MIP is determined by the fidelity of this imprinting process.
Nanostructured Polymeric Materials Incorporating this compound
This compound is also a component in the fabrication of various nanostructured polymeric materials, where its crosslinking ability is harnessed to create well-defined nanoscale architectures.
Synthesis of Microparticles and Nanoparticles in Supercritical Fluids
The synthesis of polymeric particles in supercritical carbon dioxide (scCO₂) is an environmentally benign method that can produce materials with controlled morphologies. Poly(this compound) (polyDEGDMA) microparticles have been successfully synthesized using free-radical heterogeneous polymerization in scCO₂. polysciences.comnih.gov
In a typical procedure, the polymerization is conducted in a high-pressure cell. The reaction mixture consists of the DEGDMA monomer, an initiator, and a stabilizer dissolved or dispersed in scCO₂. The process yields discrete spherical microparticles with diameters in the range of 1.28 to 2.08 micrometers. polysciences.comnih.gov The characteristics of the resulting particles are influenced by several factors as detailed in the table below.
Table 1: Influence of Synthesis Parameters on Poly(DEGDMA) Microparticles in scCO₂
| Parameter Varied | Observation | Reference |
|---|---|---|
| Initial Stabilizer Concentration | Affects the morphology and yield of the resulting polymer. | polysciences.comnih.gov |
| Initial Monomer Concentration | Influences the final polymer morphology and yield. | polysciences.comnih.gov |
| Initial Initiator Concentration | Has an effect on the polymer yield and morphology. | polysciences.comnih.gov |
This method avoids the use of hazardous organic solvents and allows for the production of highly crosslinked poly(DEGDMA) particles with narrow size distributions. polysciences.comnih.gov
Fabrication of Single-Chain Polymeric Nanoparticles (SCNPs)
Single-Chain Polymeric Nanoparticles (SCNPs) are nanosized objects formed by the intramolecular collapse and crosslinking of a single polymer chain. nih.gov This technique allows for the creation of well-defined nanoparticles with sizes typically ranging from 1.5 to 20 nm. nih.gov The general strategy involves synthesizing a linear polymer chain containing reactive functional groups and then inducing intramolecular crosslinking under high dilution conditions to prevent intermolecular reactions that would lead to larger networks. nih.govnsf.gov
One common method for SCNP fabrication is to use a crosslinker to tie together the functional groups along the polymer chain. nih.gov While specific examples detailing the use of this compound in SCNP fabrication are not prevalent in the literature, its properties as a difunctional crosslinker suggest its potential applicability. In a hypothetical scenario, a linear polymer could be synthesized with functional groups that can react with the methacrylate groups of DEGDMA. The flexibility of the DEGDMA molecule could influence the final conformation and compactness of the resulting SCNP.
Fluorescent Nanoparticle Development via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.govacs.org This method is often employed to create functional nanoparticles, including fluorescent nanoparticles for imaging and sensing applications.
The development of fluorescent nanoparticles via RAFT can involve the copolymerization of a monomer, a fluorescent monomer, and a crosslinker. While studies specifically detailing the use of this compound for this purpose are limited, its role as a crosslinker in other polymerization systems is well-established. Mathematical modeling has been used to study the RAFT copolymerization kinetics of hydroxyethyl (B10761427) methacrylate (HEMA) with DEGDMA. researchgate.net
In a potential synthesis of fluorescent nanoparticles, a RAFT agent would be used to control the polymerization of a primary monomer, a monomer bearing a fluorescent dye, and DEGDMA as the crosslinker. The RAFT process would ensure the formation of well-defined core-shell or matrix-type nanoparticles where the fluorescent units are incorporated into a crosslinked network. The hydrophilic and flexible nature of the DEGDMA crosslinker could influence the nanoparticles' properties, such as their dispersibility in aqueous media and the photophysical environment of the embedded fluorophores.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DEGDMA |
| Ethylene glycol dimethacrylate | EGDMA |
| Methacrylic acid | MAA |
| Supercritical carbon dioxide | scCO₂ |
| Perfluoropolyether oil | - |
| Hydroxyethyl methacrylate | HEMA |
| Single-Chain Polymeric Nanoparticles | SCNPs |
High-Performance Polymer Composites and Coatings
This compound (DEGDMA) is a crucial difunctional monomer utilized in the formulation of high-performance polymer composites and coatings. Its primary role is that of a cross-linking agent, which, upon polymerization, forms a three-dimensional network structure. This network imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final material. The formation of these cross-linked polymer networks occurs via free radical polymerization of the methacrylate groups in the DEGDMA molecule, resulting in robust and stable structures.
In the realm of polymer composites, particularly in dental applications, dimethacrylates like DEGDMA are fundamental components of the resin matrix. While research often highlights closely related dimethacrylates such as triethylene glycol dimethacrylate (TEGDMA) and bisphenol A-glycidyl methacrylate (BisGMA), the principles of their function are analogous to that of DEGDMA. bohrium.commdpi.comresearchgate.net The addition of these cross-linking monomers is critical for achieving a high degree of conversion and enhancing the mechanical properties of the composite. mdpi.com For instance, in dental resin composites, the incorporation of a cross-linking agent influences properties like flexural strength and microhardness. The concentration and type of cross-linker, in conjunction with filler materials, allow for the fine-tuning of the composite's final characteristics. bohrium.commdpi.comresearchgate.net
The use of DEGDMA and similar dimethacrylates allows for the creation of materials with a higher storage modulus (G') than loss modulus (G''), which is indicative of a predominantly elastic nature. bohrium.comresearchgate.net Furthermore, the thermal stability of these composites can be significantly improved by the incorporation of such cross-linkers. bohrium.commdpi.comresearchgate.net The table below illustrates the impact of a pre-polymerized dimethacrylate co-filler on the properties of a dental resin composite, demonstrating the principles applicable to DEGDMA-containing systems.
Table 1: Influence of Pre-Polymerized Triethylene Glycol Dimethacrylate (P-TEGDMA) Co-Filler on the Properties of a Dental Resin Composite
| Property | 0% P-TEGDMA (Control) | 2.5% P-TEGDMA |
| Complex Viscosity (Pa.s) | 393.84 ± 21.65 | 152.84 ± 23.94 |
| Degree of Conversion (%) | 61.76 ± 3.80 | 68.77 ± 2.31 |
| Degradation Temperature (°C) | 410 | 440 |
Data adapted from a study on BisGMA/TEGDMA/SiO2 resin composites. bohrium.commdpi.com
In the field of advanced coatings, this compound is valued for its ability to contribute to formulations with excellent adhesion, high chemical resistance, and durability. polysciences.com It is frequently used in radiation-curable coatings, where its fast polymerization rate is a significant advantage. polysciences.com These coatings are employed in demanding environments such as the automotive and aerospace industries due to their protective qualities.
The cross-linking nature of DEGDMA helps to form a dense network that acts as a barrier to environmental factors, thus protecting the underlying substrate. The performance characteristics of coatings containing DEGDMA are summarized in the table below.
Table 2: Performance Characteristics of Coatings Containing this compound
| Coating Type | Adhesion Strength | Chemical Resistance | Primary Application Area |
| UV-Curable Coatings | Very High | Excellent | Automotive, Aerospace |
| Protective Coatings | High | Good | Industrial Equipment |
Source: Adapted from Benchchem.
In the context of advanced membranes, while direct research on DEGDMA is limited, studies on analogous compounds like poly(ethylene glycol) diacrylate (PEGDA) provide insight into its potential role. These materials are used to create iongel membranes for applications such as CO2 separation. nih.gov The incorporation of cross-linking acrylates like PEGDA or DEGDMA into a polymer matrix can enhance the mechanical stability of the membrane. nih.gov For instance, in iongel membranes composed of a PEGDA network and an ionic liquid, the addition of nanofillers can further improve mechanical properties and influence gas separation performance. nih.gov Research on CO2-responsive block copolymer membranes also highlights the potential for creating "smart" membranes with tunable separation properties, a field where functional monomers like DEGDMA could play a role. njtech.edu.cn The data below, from a study on PEGDA-based iongel membranes, illustrates how the composition can affect gas permeability and selectivity.
Table 3: CO2 Separation Performance of PEGDA-Based Iongel Membranes with Montmorillonite (MMT) Nanoclay
| MMT Content (wt%) | CO2 Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity |
| 0 | 98 | 36 | 17 |
| 0.5 | 70 | 44 | 20 |
| 7.5 | 114 | 33 | 16 |
Data from a study on PEGDA iongel membranes containing 60 wt% [C2mim][TFSI]. nih.gov
This compound in Polymer Electrolytes and Conductive Polymers
This compound and its analogues are increasingly being explored for use in polymer electrolytes, particularly for lithium-ion batteries. nih.govmdpi.commdpi.com In these applications, DEGDMA can be polymerized to form a solid or gel polymer electrolyte matrix that holds a liquid electrolyte. This approach aims to improve the safety and mechanical stability of batteries compared to traditional liquid electrolytes, while maintaining good ionic conductivity. mdpi.comresearchgate.net
The ethylene oxide units within the DEGDMA structure are thought to facilitate the transport of lithium ions. mdpi.com Research on poly(ethylene glycol) dimethacrylate (PEGDMA)-based gel polymer electrolytes has shown that these materials can achieve high ionic conductivity and a high lithium-ion transference number (tLi+), which are critical for battery performance. nih.govmdpi.com The cross-linked network created by the polymerization of DEGDMA provides mechanical integrity to the electrolyte, allowing it to also function as a separator. researchgate.net
Studies have demonstrated that the ratio of the polymer to the lithium salt and other components can be optimized to achieve desirable electrochemical properties. For example, in a UV-cured PEGDMA-based gel polymer electrolyte with lithium bis(fluorosulfonyl)imide (LiFSI), the ionic conductivity was found to be dependent on the LiFSI concentration. mdpi.com Similarly, in situ polymerization of a PEGDMA-based electrolyte on a cathode has been shown to reduce interfacial resistance and improve battery performance. mdpi.com
Table 4: Electrochemical Properties of Poly(ethylene glycol) Dimethacrylate (PEGDMA)-Based Gel Polymer Electrolytes for Lithium-Ion Batteries
| Electrolyte System | Ionic Conductivity (S/cm) at Room Temperature | Lithium-Ion Transference Number (tLi+) | Reference |
| PEGDMA/LiFSI (SGPE40) | ~1.0 x 10⁻⁴ | Not Reported | mdpi.com |
| PEGDMA/DPHA/LE (GPE 5:1) | 1.40 x 10⁻³ | 0.65 | nih.gov |
| PEGDMA/LiFSI/DMF (in situ PE-30) | 6.13 x 10⁻⁴ | 0.63 | mdpi.com |
| OEGMA:BnMA/LiPF6 in EC:DMC | 1.8 x 10⁻³ | Not Reported | researchgate.net |
LE: Liquid Electrolyte, DPHA: Dipentaerythritol hexaacrylate, DMF: Dimethylformamide, OEGMA: Oligo(ethylene glycol) methyl ether methacrylate, BnMA: Benzyl methacrylate, EC: Ethylene carbonate, DMC: Dimethyl carbonate.
Computational and Theoretical Studies of Diethylene Glycol Dimethacrylate Systems
Computational Modeling of Polymerization Processes
The transformation of DEGDMA monomers into a highly cross-linked polymer network is a complex process involving various simultaneous chemical reactions. Computational modeling is essential for understanding the kinetics and structural evolution during polymerization.
Kinetic modeling of DEGDMA polymerization aims to predict the rate of reaction and the evolution of polymer properties, such as conversion and molecular weight distribution. These models typically incorporate elementary reaction steps including initiation, propagation, termination, and chain transfer. For dimethacrylates like DEGDMA, the polymerization kinetics are significantly influenced by diffusion-controlled phenomena. kpi.uamdpi.com
As polymerization proceeds, the viscosity of the system increases, which in turn reduces the mobility of the reacting species. This leads to characteristic kinetic features:
Autoacceleration (Gel Effect): A marked increase in the polymerization rate is observed as the system's viscosity rises. This is attributed to a significant decrease in the termination rate constant, as the large, growing polymer radicals find it increasingly difficult to diffuse and encounter each other for termination.
Autodeceleration (Glass Effect): At very high conversions, the reaction rate may slow down drastically as the system approaches its glass transition temperature. At this stage, even the diffusion of small monomer molecules to the active radical sites becomes restricted. kpi.ua
Table 1: Factors Influencing Kinetic Modeling of DEGDMA Polymerization
| Factor | Description of Influence | Relevant Kinetic Parameters |
|---|---|---|
| Temperature | Affects initiator decomposition rate, radical mobility, and propagation/termination rates. Higher temperatures generally increase the limiting conversion, up to a topological limit. kpi.ua | kd (initiator decomposition), kp (propagation), kt (termination) |
| Initiator Concentration | Higher initiator concentration leads to a greater concentration of primary radicals, increasing the initial polymerization rate. mdpi.com | [I] (Initiator Concentration), f (initiator efficiency) |
| Monomer Conversion | Directly related to system viscosity and free volume, causing diffusion control of termination (gel effect) and propagation (glass effect). | kp, kt (as a function of conversion) |
| System Viscosity | Increases with conversion, leading to reduced mobility of polymer radicals and monomers, which is a primary driver of the gel and glass effects. | Diffusion coefficients (Dp, Dt) |
Reactive Molecular Dynamics (RMD) is a powerful simulation technique that explicitly models the formation and breaking of chemical bonds during a simulation. Unlike classical molecular dynamics, RMD uses reactive force fields (like ReaxFF) that can describe chemical reactions by smoothly interpolating between the potential energy surfaces of reactants and products. nist.gov This allows for the atomistic simulation of the entire polymerization process, from initial monomers to the final cross-linked network.
An RMD simulation of DEGDMA network formation would involve:
Creating an initial simulation box containing DEGDMA monomers and initiator molecules.
Initiating the simulation, allowing the molecules to move according to the forces described by the reactive force field.
Observing the spontaneous chemical reactions: initiator decomposition, radical attack on monomer double bonds (propagation), and cross-linking as both methacrylate (B99206) groups on a single monomer react.
This method can provide detailed information on network topology, the formation of cyclic structures, and the spatial distribution of cross-links. However, based on available literature, the specific application of RMD simulations to model the free-radical polymerization and network formation of Diethylene Glycol Dimethacrylate has not been extensively reported, representing a potential area for future research. nist.govyoutube.com
The First Shell Substitution Effect (FSSE) refers to the concept that the reactivity of a functional group on a molecule is influenced by the reaction state of its neighboring groups. In the context of DEGDMA polymerization, the reactivity of the second methacrylate group on a monomer is altered after the first one has already reacted and become part of the polymer backbone.
FSSE models are kinetic models that account for this change in reactivity. They are particularly important in step-growth polymerizations like sol-gel processes, where they can significantly affect the predicted gel point and polymer structure. While FSSE models have been developed for other polymerization systems, their specific application to the free-radical polymerization of DEGDMA is not well-documented in scientific literature. The principles, however, remain relevant, as intramolecular cyclization and diffusion limitations of pendant methacrylate groups are critical features of DEGDMA network formation that are conceptually linked to substitution effects.
Theoretical Investigations of Molecular Interactions
Understanding the non-covalent interactions between DEGDMA monomers and other molecules, such as templates in molecular imprinting or solvents, is crucial for predicting and controlling the final material properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying interactions between molecules with high accuracy. In the context of DEGDMA, DFT calculations can be employed to model the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the DEGDMA monomer and a template molecule, which is a critical step in the rational design of molecularly imprinted polymers (MIPs). researchgate.net
A typical DFT study of a DEGDMA-template system would involve:
Optimizing the geometries of the individual DEGDMA and template molecules.
Calculating the geometry of the complex formed between DEGDMA and the template.
Determining the binding energy of the complex to quantify the strength of the interaction.
Analyzing the vibrational frequencies (simulating an IR spectrum) to identify shifts that confirm the formation of specific interactions, such as hydrogen bonds between the ester groups of DEGDMA and functional groups on the template. researchgate.net
These calculations provide a fundamental, quantitative understanding of the binding events that are essential for the formation of specific recognition sites in a polymer matrix. researchgate.net
Table 2: Information Obtainable from DFT Calculations of Monomer-Template Interactions
| Calculated Property | Description and Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of the monomer-template complex, showing bond lengths and angles. |
| Binding Energy (ΔE) | Quantifies the stability of the complex. A more negative value indicates a stronger, more favorable interaction. |
| Vibrational Frequencies | Simulates the IR spectrum. Shifts in characteristic peaks (e.g., C=O stretch) upon complex formation provide theoretical evidence of hydrogen bonding. researchgate.net |
| Electron Density Distribution | Visualizes how the electron cloud is distributed, identifying regions of electrostatic interaction between the molecules. |
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For systems like DEGDMA, MD is an excellent tool for investigating its behavior as a glass-forming liquid and understanding its crystallization pathways. While extensive studies are available for the closely related Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), the principles and findings are highly applicable to DEGDMA. researchgate.netnih.gov
These simulations, often complemented by experimental techniques like Dielectric Relaxation Spectroscopy (DRS) and Differential Scanning Calorimetry (DSC), reveal multiple relaxation processes in the amorphous state: researchgate.netnih.gov
α-relaxation: This is the primary relaxation process associated with the dynamic glass transition. It relates to the cooperative, large-scale segmental motion of the polymer chains. Its temperature dependence typically follows the Vogel-Fulcher-Tammann-Hesse (VFTH) equation. researchgate.net
β- and γ-relaxations: These are secondary, more localized relaxation processes that occur at temperatures below the glass transition. They are associated with smaller-scale motions, such as the rotation of side groups, and exhibit an Arrhenius-type temperature dependence. nih.gov
MD simulations can also model different crystallization pathways, such as isothermal cold-crystallization (heating the glass above its transition temperature) and melt-crystallization (cooling from the liquid state). These simulations help elucidate how the mobility of molecules changes as the crystalline fraction increases and can reveal the formation of new relaxation processes at the interface between crystalline and amorphous regions. researchgate.netnih.gov
Table 3: Relaxation Processes in Ethylene Glycol Dimethacrylate Systems Studied by MD and DRS
| Relaxation Process | Associated Molecular Motion | Temperature Dependence | Typical Observation |
|---|---|---|---|
| α-relaxation | Cooperative segmental motion of the main chain | Non-Arrhenius (VFTH) | Observed above the glass transition temperature (Tg); related to the dynamic glass transition. researchgate.net |
| β-relaxation | Localized, non-cooperative motions (e.g., side-chain rotations) | Arrhenius | Observed below Tg; becomes better resolved as the α-process depletes during crystallization. nih.gov |
| γ-relaxation | Other localized, small-scale motions | Arrhenius | Observed at lower temperatures than the β-process. nih.gov |
| α'-relaxation | Mobility of molecules adjacent to crystalline surfaces | - | Evolves at advanced stages of crystallization. nih.gov |
Computational Characterization of Polymer Networks
Computational modeling serves as a powerful tool to investigate and predict the properties of complex three-dimensional polymer networks, such as those formed from this compound (DEGDMA). These theoretical approaches provide insights into the material's behavior at a molecular level, which can be challenging to obtain through experimental methods alone. By simulating the polymerization process and the subsequent response of the network to various stimuli, researchers can understand the relationships between monomer structure, network architecture, and macroscopic properties.
Theoretical Calculation of Crosslinking Density
The crosslinking density is a fundamental characteristic of a polymer network that significantly influences its mechanical and physical properties. Theoretically, the crosslinking density of a dimethacrylate polymer network is determined by the molecular structure of the monomer. chemrxiv.org For dimethacrylate monomers, the theoretical crosslink density can be approximated by considering the concentration of double bonds, as the monomer's molecular weight corresponds to the average molecular weight between crosslinks (Mc) in an ideal network. chemrxiv.orgresearchgate.net
However, the actual crosslink density achieved in a real system is invariably lower than the theoretical maximum. chemrxiv.org This discrepancy arises from several factors inherent to the polymerization process, including incomplete conversion of the methacrylate groups and the formation of intramolecular loops, where a chain reacts with itself rather than forming a network crosslink.
The theoretical crosslink density (q_theor) can be calculated based on the monomer's molecular weight and the number of crosslinkable functional groups. In practice, experimental techniques combined with theoretical models, such as the Flory-Rehner equation applied to swelling data, are used to estimate the effective crosslinking density of the polymer network. pwr.edu.pl Dynamic Mechanical Analysis (DMA) can also be utilized, where the storage modulus (E') in the rubbery plateau region is related to the crosslink density. pwr.edu.pl
Table 1: Theoretical vs. Experimentally-Derived Crosslink Density Parameters for Dimethacrylate Networks
| Parameter | Theoretical Basis | Factors Causing Deviation in Real Systems | Common Experimental Estimation Method |
|---|---|---|---|
| Theoretical Crosslink Density (q_theor) | Based on monomer molecular weight and concentration of double bonds. Assumes 100% conversion and ideal network formation. chemrxiv.org | Incomplete double bond conversion, primary and secondary cyclization (loop formation). chemrxiv.org | N/A (Theoretical Value) |
| Effective Crosslink Density (νe) | Represents the number of elastically effective chains per unit volume in the actual network. | Dependent on the degree of conversion and network defects. | Calculated from swelling experiments using the Flory-Rehner equation or from the rubbery modulus measured by DMA. pwr.edu.plcore.ac.uk |
| Molecular Weight between Crosslinks (Mc) | Theoretically, for a dimethacrylate, it is the molecular weight of the monomer itself. researchgate.net | Increases with the prevalence of network defects such as dangling chain ends and loops. | Derived from the effective crosslink density measurements. pwr.edu.pl |
Prediction of Thermomechanical Properties via Computational Methods
Molecular dynamics (MD) simulations have emerged as a valuable computational method for predicting the thermomechanical properties of crosslinked polymers like those derived from DEGDMA. researchgate.net MD simulations model the interactions between atoms and molecules over time, allowing for the calculation of macroscopic properties from the collective behavior of the system. researchgate.netnih.gov This approach can provide predictions for properties such as the glass transition temperature (Tg), Young's modulus, and the coefficient of thermal expansion.
The general methodology involves constructing a virtual, atomistic model of the unpolymerized monomer mixture. A simulated polymerization is then carried out to form a crosslinked network. core.ac.uk Following the creation of the virtual polymer network, its response to simulated thermal and mechanical stimuli is analyzed to predict its properties. For example, the glass transition temperature can be determined by simulating a cooling process and observing the change in the slope of the density-temperature curve. core.ac.uk Similarly, the Young's modulus can be calculated by applying a simulated mechanical strain to the model and measuring the resulting stress. nih.gov
Table 2: Illustrative Thermomechanical Properties of a Related Dimethacrylate Polymer (TEGDMA) Network Predicted by Molecular Dynamics Simulation
| Property | Predicted Value | Simulation Conditions | Reference System |
|---|---|---|---|
| Storage Modulus | Close to experimental values at ~82% double bond conversion. | Large strain experiments on a simulated, periodically displaced box. | Photopolymerized TEGDMA |
| Tensile Modulus | Estimated from large strain experiments in the simulation. | Uniaxial deformation of the simulation box. | Photopolymerized TEGDMA |
| Glass Transition Temperature (Tg) | Not explicitly stated, but the methodology allows for its determination from the temperature dependence of the storage modulus. | Simulated temperature sweep. | Photopolymerized TEGDMA |
Note: This table is illustrative and based on findings for a related dimethacrylate. Specific values for DEGDMA would require dedicated simulation studies.
Modeling of Degradation Processes in this compound Polymers
The degradation of DEGDMA-based polymers, particularly in aqueous environments, is a critical aspect of their performance, especially in biomedical applications. The primary mechanism of degradation for these materials is the hydrolysis of the ester linkages within the polymer backbone. pwr.edu.plresearchgate.net Computational models are being developed to simulate and predict the kinetics and mechanics of this degradation process.
A comprehensive mathematical model for the degradation of similar poly(ethylene glycol)-co-(lactic acid)-dimethacrylate hydrogels has been developed. researchgate.net Such models can account for the complex interplay of hydrogel degradation, swelling, and reverse gelation (the process of the network breaking down into soluble components). researchgate.net These models are capable of predicting the time evolution of key properties such as mass loss, swelling ratio, and Young's modulus as the polymer degrades. researchgate.net
The kinetics of ester hydrolysis can be modeled, often assuming pseudo-first-order kinetics, especially when the concentration of water is in large excess and remains relatively constant. nih.gov The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the degradation of poly(ethylene glycol) diacrylate (PEGDA) nanoparticles was found to be significantly faster at a lower pH (pH 5) compared to neutral or basic conditions, suggesting that the generation of carboxylic acid groups from ester hydrolysis can auto-catalyze further degradation. nih.gov
Table 3: Key Parameters in Kinetic Models of Hydrolytic Degradation of Dimethacrylate-based Hydrogels
| Model Parameter | Description | Influencing Factors | Example from a Related System (PEG-norbornene hydrogel) |
|---|---|---|---|
| Hydrolysis Kinetic Constant (kh) | Represents the rate of ester bond cleavage due to hydrolysis. | pH, temperature, polymer hydrophilicity, and steric hindrance around the ester group. | 7.5 × 10⁻³ ± 7.1 × 10⁻⁴ h⁻¹ nih.gov |
| Swelling Ratio | The ratio of the weight of the swollen hydrogel to its dry weight. It changes as the network degrades and takes up more solvent. | Crosslink density, degradation, pH, and ionic strength of the surrounding medium. | Not explicitly modeled for DEGDMA in the provided results. |
| Mass Loss | The percentage of the polymer that has degraded and dissolved into the surrounding medium. | Degradation rate and the solubility of the degradation products. | Not explicitly modeled for DEGDMA in the provided results. |
| Young's Modulus | A measure of the stiffness of the material, which decreases as the crosslinked network breaks down. | Crosslink density and the extent of degradation. | Not explicitly modeled for DEGDMA in the provided results. |
Note: The example kinetic constant is from a different but related hydrogel system and serves as an illustration of the type of data generated from such models.
Future Research Directions for Diethylene Glycol Dimethacrylate
Exploration of Novel Synthesis Techniques and Catalyst Systems
The conventional synthesis of Diethylene Glycol Dimethacrylate typically involves direct esterification of diethylene glycol with methacrylic acid or transesterification with methyl methacrylate (B99206). ikm.org.mynih.gov While effective, future research is focused on enhancing these processes for greater efficiency, purity, and sustainability, as well as exploring entirely new synthetic routes.
A primary area of investigation is the development of more efficient and recyclable catalyst systems. Traditional methods often use acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be corrosive and difficult to remove. ikm.org.mygoogle.com Research into novel catalysts aims to overcome these limitations. For instance, patents describe the use of composite catalysts, such as combinations of alkali metal salts with alkaline-earth metal oxides or hydroxides, which demonstrate good catalytic effect, reduce reaction times, and can be recycled. google.com Another patented approach for the related ethylene (B1197577) glycol dimethacrylate employs a catalyst system of lithium amide (LiNH₂) and lithium chloride (LiCl), which yields a high-purity product. google.com The use of organometallic catalysts, including organotin and tetrol titanium compounds, has also been explored. google.com A study on copolymerization used boron trifluoride diethyl ether as a catalyst. aip.org Future work will likely focus on heterogeneous catalysts to simplify product purification and on enzyme-based catalysts (enzymatic esterification) to create greener, more selective synthesis pathways under milder conditions.
Furthermore, advancing polymerization techniques is crucial. Most current applications rely on conventional free-radical polymerization, often initiated by UV light or thermal initiators like azobisisobutyronitrile (AIBN). tandfonline.commdpi.com However, these methods offer limited control over the polymer architecture. The future lies in adopting controlled/"living" radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization. cmu.edursc.orgwikipedia.org These methods allow for the precise design of polymer chains with controlled molecular weights, narrow polydispersity, and complex architectures (e.g., block copolymers). cmu.edursc.org While successfully applied to similar monomers like 2-(dimethylamino)ethyl methacrylate, the extensive application of RDRP to DEGDMA is a key direction for future research, enabling the synthesis of well-defined networks with highly predictable properties. cmu.edu
Table 1: Comparison of Catalyst Systems for Dimethacrylate Synthesis
| Catalyst System | Reactants | Key Advantages/Findings | Reference |
|---|---|---|---|
| Sulfuric Acid | Ethylene Glycol, Methacrylic Acid | Traditional acid catalyst for esterification. | ikm.org.my |
| p-Toluenesulfonic Acid | Triethylene Glycol, Methacrylic Acid | Acid catalyst used in esterification under vacuum. | google.com |
| Lithium Amide (LiNH₂) + Lithium Chloride (LiCl) | Ethylene Glycol, Methyl Methacrylate | Enables high-purity product via transesterification. | google.com |
| Composite Catalyst (Alkali metal salt + Alkaline-earth metal oxide/hydroxide) | Methyl Methacrylate, Ethanediol | Recyclable, reduces reaction time and polymer formation. | google.com |
Development of Advanced Network Architectures with Tunable Properties
As a difunctional monomer, DEGDMA is fundamental to forming crosslinked polymer networks. Future research is heavily focused on moving beyond simple homopolymer networks to create advanced architectures that offer a high degree of control over material properties such as mechanical strength, swelling behavior, and responsiveness to stimuli.
One promising approach is the formation of composite hydrogels and nanocomposites . By incorporating other polymers or inorganic nanoparticles, researchers can tailor the properties of the resulting material. For example, composite hydrogels made from DEGDMA's longer-chain cousin, poly(ethylene glycol) dimethacrylate (PEGDMA), and gelatin methacrylate (GelMA) exhibit tunable enzymatic degradation profiles and mechanical stiffness. tissueeng.netacs.org Adjusting the ratio of PEGDMA to GelMA allows for the fine-tuning of cell-binding properties and degradation rates, making these materials highly suitable for tissue engineering. tissueeng.netnih.gov Similarly, integrating hydroxyapatite (B223615) nanoparticles into a PEGDMA matrix has been shown to create bionanocomposites with altered thermal and mechanical properties for dental applications. ukm.my The formation of hydrogen bonds between the hydroxyapatite and the polymer matrix is crucial for enhancing the stability and cohesiveness of the nanocomposite. ukm.my
Another key research direction is the development of Interpenetrating Polymer Networks (IPNs) . IPNs consist of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. nih.govnih.gov This structure can lead to synergistic properties that surpass those of the individual components. For instance, an IPN structure composed of two distinct biodegradable polymers can be designed to exhibit double-stimuli-responsive degradation, where the material degrades only in the presence of two specific enzymes. nih.gov This is achieved by controlling the chain entanglements between the networks. Research into DEGDMA-based IPNs could unlock new applications in drug delivery and smart materials. nih.gov
Furthermore, creating stimuli-responsive networks is a major goal. These "smart" materials can change their properties in response to external triggers like temperature, pH, or light. nih.govnih.gov Hydrogels made from poly(oligo(ethylene glycol) methacrylate) can exhibit thermo-responsive behavior, changing their stiffness dramatically with temperature. researchgate.netrsc.org By copolymerizing DEGDMA with functional monomers, or by designing networks with dynamic covalent bonds, it is possible to create materials that swell, shrink, or change their mechanical properties on demand. rsc.orgresearchgate.net Such tunable systems are highly sought after for applications ranging from soft robotics to controlled drug release. nih.gov
Integration of this compound into Emerging Technologies (e.g., Advanced 3D Printing)
This compound and its derivatives are becoming increasingly important in advanced manufacturing, particularly in vat photopolymerization-based 3D printing techniques like stereolithography (SLA). sigmaaldrich.com Its ability to participate in rapid photopolymerization makes it an ideal crosslinking agent for creating solid, three-dimensional structures from liquid resins.
A significant area of future research is in the formulation of bioinks for 3D bioprinting . In this field, DEGDMA and related PEG-based dimethacrylates are used as additives to enhance the mechanical properties and structural integrity of cell-laden hydrogels, such as those made from GelMA. acs.org Research shows that incorporating PEGDMA into a GelMA bioink allows for the successful fabrication of complex 3D constructs with features like overhangs, which would be difficult to achieve with GelMA alone. google.com These composite bioinks are often cytocompatible, supporting cell viability and proliferation after the printing process. google.com Future work will focus on optimizing the concentration and type of dimethacrylate to precisely control the stiffness of the printed scaffold, mimicking the mechanical environment of native tissues to guide cell behavior. nih.gov
Another frontier is the development of resins for high-resolution and multi-material 3D printing . The low viscosity and rapid curing of DEGDMA are advantageous for creating intricate and detailed structures. A recent study demonstrated a strategy combining light and dark polymerization to create highly entangled polymer networks through digital light processing (DLP), resulting in materials with substantially improved toughness. nih.gov This approach could be used to print structures with spatially programmed properties. Future research will explore the use of DEGDMA in multi-material printing, where different resin formulations are used within a single object to create functionally graded materials with localized properties, such as adhesion or stiffness.
Table 2: Applications of DEGDMA and Analogs in 3D Printing
| Technology | Polymer System | Role of Dimethacrylate | Key Finding | Reference(s) |
|---|---|---|---|---|
| Stereolithography (SLA) Bioprinting | GelMA-PEGDMA | Supplement to enhance mechanical properties of bioink. | Enables fabrication of complex, cell-laden constructs with high cell viability. | google.com |
| UV-assisted Capillary Force Lithography | PEGDMA-GelMA | Composite hydrogel component. | Allows for tunable stiffness and degradation rate of nanopatterned substrates for guiding cell alignment. | nih.gov |
| Stereolithography (SLA) | Urethane dimethacrylate-based resins | Photopolymerizable resin component. | Materials show potential for medical and dental applications. | sigmaaldrich.com |
Strategies for Enhanced Degradation Control and Programmable Degradation
While DEGDMA-based polymers are generally stable, their degradation behavior is a critical factor for many applications, especially in the biomedical field. The ester linkages in the DEGDMA molecule are susceptible to hydrolysis, leading to the eventual breakdown of the polymer network. nih.govnih.gov Future research is aimed at precisely controlling this degradation process, transforming it from an unavoidable consequence into a programmable feature.
One key strategy is to tune hydrolytic degradation rates by altering the network composition. Studies on poly(ethylene glycol) diacrylate (PEGDA) hydrogels show that degradation can be accelerated by incorporating more hydrophobic co-monomers or by decreasing the crosslink density. nih.govnih.gov For example, incorporating co-monomers like 1,6-hexanediol (B165255) dimethacrylate (HDDMA) into a PEGDA nanoparticle formulation drastically increases the degradation rate compared to PEGDA alone. nih.gov A comprehensive mathematical model has been developed for poly(ethylene glycol)-co-(lactic acid)-dimethacrylate hydrogels that can accurately predict the evolution of mass loss and mechanical properties as the material degrades due to hydrolysis. rero.chhep-bejune.ch Applying such models to DEGDMA systems will be a crucial step in designing materials with predictable lifespans.
A more advanced approach is the design of stimuli-responsive degradation . This involves creating networks that are stable under normal conditions but break down in response to a specific trigger. This can be achieved by incorporating linkages that are sensitive to changes in pH, redox potential, or the presence of specific enzymes. acs.orgnih.gov For instance, disulfide-containing crosslinkers can be incorporated into a hydrogel network. These bonds are stable in extracellular environments but are rapidly cleaved inside cells where the concentration of reducing agents like glutathione (B108866) is high, leading to triggered nanoparticle degradation. nih.gov Similarly, incorporating peptide sequences that are substrates for specific enzymes (e.g., matrix metalloproteinases, which are overexpressed in disease states) allows for cell-mediated degradation. nih.gov Developing DEGDMA-based polymers with these "smart" degradation capabilities is a major goal for targeted drug delivery and regenerative medicine. mdpi.com This could lead to "fail-safe" systems where a device degrades on command or in response to a specific biological cue. nih.gov
Advancement of Multiscale Modeling Approaches for this compound Polymer Systems
To accelerate the design of new DEGDMA-based materials, researchers are increasingly turning to computational tools. Multiscale modeling, which connects phenomena across different length and time scales, is a particularly powerful approach for predicting the properties of complex polymer systems.
Future research will focus on developing and refining multiscale models specifically for DEGDMA polymerization and network formation. These models aim to bridge the gap between molecular-level chemistry and macroscopic material properties. A typical strategy involves a three-step process:
Process-to-Structure: A deterministic model uses reaction kinetics and process conditions (e.g., monomer concentration, initiator type) to predict reaction probabilities.
Structure-to-Topology: A stochastic Monte Carlo simulation uses these probabilities to build individual macromolecule topologies, providing detailed structural information.
Topology-to-Property: A final model (e.g., a rheology model) uses the simulated macromolecular structures to predict bulk properties like viscosity or modulus.
While such integrated models have been developed for other polymerization systems, their application and refinement for crosslinking dimethacrylates like DEGDMA is an active area of research.
A key challenge and future direction is the advancement of coarse-graining techniques . Atomistic simulations of large polymer networks are computationally prohibitive. Coarse-graining methods simplify the system by grouping atoms into larger "beads," allowing for the simulation of larger systems over longer timescales. dtic.mil The challenge lies in ensuring that these simpler models accurately capture both the structural and dynamic properties of the detailed system. Future work will involve developing more accurate coarse-grained force fields for DEGDMA and creating robust methods to "backmap" from the coarse-grained representation to the full atomistic detail when needed.
Ultimately, the goal is to create predictive models that can guide experimental work. For example, a complete mathematical model has been developed to predict the degradation kinetics of certain biodegradable hydrogels by accounting for hydrolysis, swelling, and reverse gelation. rero.chhep-bejune.ch Expanding these types of models to encompass the wide range of advanced network architectures and stimuli-responsive systems possible with DEGDMA will be essential for the rational design of next-generation materials.
Q & A
Basic Research Questions
Q. How can researchers synthesize Diethylene glycol dimethacrylate (DEGDMA) with minimal side products, and what analytical methods validate purity?
- Methodological Answer : DEGDMA synthesis involves esterification of methacrylic acid with diethylene glycol. A common challenge is the formation of oligomeric byproducts during incomplete esterification. To mitigate this, researchers use vacuum distillation under controlled temperatures (e.g., 120°C) and employ stabilizers like MEHQ (4-methoxyphenol) to prevent premature polymerization . Purity validation includes gas chromatography-mass spectrometry (GC-MS) to detect residual monomers and oligomers, coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What are the optimal conditions for DEGDMA polymerization in free-radical systems, and how do initiators influence reaction kinetics?
- Methodological Answer : DEGDMA’s difunctional nature enables rapid crosslinking. For controlled polymerization, researchers use thermal initiators (e.g., azobisisobutyronitrile, AIBN) at 60–80°C or photoinitiators (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) under UV light. Kinetic studies show that higher initiator concentrations reduce gelation time but may increase residual stress in networks. Real-time Fourier-transform infrared spectroscopy (FTIR) monitors methacrylate group conversion .
Q. How should DEGDMA be purified for sensitive applications like biomedical hydrogels?
- Methodological Answer : Commercial DEGDMA often contains inhibitors (e.g., MEHQ) and impurities. Purification involves passing the monomer through ion-exchange resins (e.g., Amberlyst) to remove inhibitors, followed by distillation under reduced pressure. Post-purification, HPLC analysis confirms inhibitor removal, and differential scanning calorimetry (DSC) verifies thermal stability .
Advanced Research Questions
Q. How does DEGDMA’s ethylene glycol chain length affect crosslinking density and mechanical properties in copolymer networks?
- Methodological Answer : Compared to ethylene glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDMA), DEGDMA’s longer chain reduces crosslinking density, enhancing flexibility. Studies using dynamic mechanical analysis (DMA) show that DEGDMA-based copolymers exhibit lower storage moduli (e.g., 1.2 GPa vs. 2.5 GPa for EGDMA) but higher fracture toughness. Swelling experiments in solvents like water or ethanol quantify network porosity .
Q. What strategies resolve contradictions in reported mechanical properties of DEGDMA-based hydrogels?
- Methodological Answer : Discrepancies arise from variations in monomer ratios, crosslinker density, and hydration states. For example, Young’s modulus of swollen DEGDMA-HEMA (2-hydroxyethyl methacrylate) networks ranges from 0.5–2.0 MPa depending on methacrylic acid content. Standardized protocols for swelling equilibrium (e.g., gravimetric analysis after 24 hr immersion) and controlled drying (lyophilization) improve reproducibility .
Q. How can DEGDMA be integrated into hybrid materials (e.g., graphene oxide composites) to enhance functionality?
- Methodological Answer : DEGDMA acts as a crosslinker in radical polymerization grafting onto nanomaterials. For graphene oxide (GO) composites, researchers pre-functionalize GO with methacrylate groups, then copolymerize with DEGDMA using azo-initiators (e.g., ACVA). Transmission electron microscopy (TEM) and Raman spectroscopy confirm uniform dispersion, while tensile testing reveals a 40% increase in modulus compared to pure polymers .
Data Contradictions and Validation
Q. Why do experimental elastic chain concentrations in DEGDMA networks exceed stoichiometric predictions?
- Methodological Answer : Physical crosslinks (e.g., hydrophobic interactions or hydrogen bonding) supplement covalent crosslinks. For example, in aqueous environments, DEGDMA’s ethylene glycol segments form ordered domains, increasing effective crosslink density. Small-angle X-ray scattering (SAXS) and neutron spin-echo spectroscopy quantify these microstructural contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
